Gastrazole
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXHRARUCKASM-UJXPALLWSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FN5Na2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235459 | |
| Record name | JB-95008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862583-15-1 | |
| Record name | JB-95008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JB-95008 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JB-95008 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gastrazole JB95008: A Technical Overview of its Mechanism of Action in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrazole (JB95008) is a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor. Its development for pancreatic cancer therapy is predicated on the established role of gastrin as a growth factor in this malignancy.[1][2][3] Pancreatic cancer cells frequently express the CCK2 receptor, and its activation by gastrin initiates signaling cascades that promote cellular proliferation.[4][5][6] this compound competitively inhibits this interaction, thereby blocking downstream mitogenic signaling. Preclinical studies have demonstrated that this compound inhibits the gastrin-stimulated growth of pancreatic cancer.[1][7] This whitepaper provides a detailed examination of the mechanism of action of this compound JB95008, summarizing key clinical trial data and outlining the pertinent signaling pathways and experimental methodologies.
Core Mechanism of Action: CCK2/Gastrin Receptor Antagonism
The primary mechanism of action of this compound JB95008 is its function as a potent and selective antagonist of the CCK2 receptor, also known as the gastrin receptor.[1][2][3] In the context of pancreatic cancer, this mechanism is significant due to the frequent expression of the CCK2 receptor on pancreatic tumor cells.[4][5][6]
The peptide hormone gastrin, which is not typically expressed in the adult pancreas, can be re-expressed in pancreatic cancer, where it is believed to stimulate tumor growth through an autocrine or paracrine loop.[4][5] By binding to the CCK2 receptor, this compound JB95008 competitively blocks the binding of gastrin, thereby inhibiting the initiation of downstream signaling pathways that are crucial for cell growth and proliferation.[4][7]
Signaling Pathways Modulated by this compound JB95008
Activation of the CCK2 receptor by gastrin leads to the stimulation of several intracellular signaling pathways implicated in cancer cell proliferation and survival. By blocking this initial step, this compound JB95008 effectively inhibits these downstream cascades. The gastrin/CCK2 receptor signaling complex is known to activate pathways including:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This is a primary pathway activated by the G-protein coupled CCK2 receptor, leading to calcium mobilization and the activation of PKC, which in turn can activate proliferative signaling.
-
MAPK/ERK Pathway: Activation of the CCK2 receptor can lead to the phosphorylation and activation of the ERK pathway, a central regulator of cell proliferation.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its activation has been linked to gastrin signaling in pancreatic cancer.[5] Gastrin stimulation can lead to the phosphorylation of Akt.[5]
The inhibitory action of this compound on the CCK2 receptor is depicted in the following signaling pathway diagram:
Quantitative Data from Clinical Trials
Two key randomized controlled trials have evaluated the efficacy of this compound JB95008 in patients with advanced, inoperable pancreatic cancer. The quantitative outcomes of these trials are summarized below.
Table 1: Trial A - this compound vs. Placebo[1][2]
| Outcome Metric | This compound (n=9) | Placebo (n=9) | p-value | Hazard Ratio (95% CI) |
| Median Survival | 7.9 months | 4.5 months | 0.02 | 0.29 (0.10–0.85) |
| 1-Year Survival Rate | 33.3% | 11.1% | - | - |
Table 2: Trial B - this compound vs. 5-Fluorouracil (5-FU)[1][2]
| Outcome Metric | This compound (n=49) | 5-FU (n=49) | p-value | Hazard Ratio (95% CI) |
| Median Survival | 3.6 months | 4.2 months | 0.42 | 1.19 (0.79–1.78) |
| 1-Year Survival Rate | 13.2% | 26.2% | - | - |
Experimental Protocols
While the specific details of the preclinical in vitro and in vivo experiments from the foundational "Roberts et al., 2002" paper are not publicly available in detail, the clinical trial protocols provide a framework for the human studies.
Clinical Trial Methodology Overview
The clinical trials were designed as randomized, blinded studies to assess the impact of this compound on overall survival in patients with advanced pancreatic cancer.[1]
Eligibility Criteria: Patients with histologically or cytologically confirmed inoperable, locally advanced, or metastatic pancreatic carcinoma were included.[1]
Treatment Administration: Due to poor oral bioavailability (<0.1%), this compound was administered via protracted venous infusion (PVI) through a central venous catheter.[1]
Endpoints: The primary endpoint for both trials was overall survival. Secondary endpoints included quality of life, objective radiological response, and toxicity.[1]
Summary and Future Directions
This compound JB95008 represents a targeted therapeutic approach for pancreatic cancer, specifically designed to inhibit the pro-proliferative effects of the gastrin/CCK2 receptor pathway. Clinical data indicates a survival advantage when compared to a placebo, although this benefit was not observed in a comparison with 5-FU.[1][2] The mild toxicity profile of this compound is a notable advantage, suggesting its potential for use in combination with other cytotoxic agents.[1][2]
Future research should focus on identifying patient subpopulations that are most likely to respond to CCK2 receptor antagonism. Further investigation into the downstream signaling effects of this compound in pancreatic cancer cell lines could also elucidate additional mechanisms of action and potential combination therapy strategies.
References
- 1. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies | Semantic Scholar [semanticscholar.org]
- 5. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and processing of gastrin in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Gastrin Signaling in Pancreatic Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of gastrin signaling in the initiation and progression of pancreatic cancer. Gastrin, a gastrointestinal hormone, and its signaling pathway represent a significant area of research for the development of novel therapeutic strategies against this aggressive malignancy. This document outlines the core molecular mechanisms, presents key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.
Introduction: Gastrin as a Trophic Factor in Pancreatic Cancer
While gastrin is not typically expressed in the adult pancreas, it becomes re-expressed in pancreatic cancer, where it acts as a potent growth factor.[1][2] This re-expression is not limited to cancerous cells but has also been observed in precancerous PanIN lesions, suggesting an early role in tumorigenesis.[3] Gastrin exerts its effects by binding to the cholecystokinin B receptor (CCK-B), also known as the gastrin receptor (GR), which is overexpressed in pancreatic tumors.[3][4][5] The interaction between gastrin and the CCK-B receptor triggers a cascade of intracellular signaling events that promote cell proliferation, inhibit apoptosis, and enhance metastasis, primarily through an autocrine mechanism where the cancer cells themselves produce and respond to gastrin.[1][3]
Quantitative Data on Gastrin Signaling and Tumor Growth
The following tables summarize key quantitative findings from studies investigating the impact of gastrin signaling on pancreatic tumor growth.
Table 1: Effect of Gastrin Pathway Inhibition on Pancreatic Tumor Growth in Xenograft Models
| Treatment | Pancreatic Cancer Cell Line | Tumor Growth Inhibition | Reference |
| L-365,260 (CCK-B antagonist) | PANC-1 | Decreased tumor weight, protein, and DNA content | [6] |
| Gastrin siRNA loaded nanoliposomes | AsPC-1 | 25% smaller tumor diameter after 3 weeks | [1] |
| Gastrin shRNA (stable knockdown) | BxPC-3 | >90% reduction in gastrin mRNA led to significantly smaller tumors | [1] |
| CR2093 (Gastrin receptor antagonist) | AR42J (rat pancreatic adenocarcinoma) | Reduced gastrin-stimulated growth to below basal levels |
Table 2: Correlation of Gastrin Expression with Proliferation and Apoptosis Markers
| Cell Line / Condition | Ki-67 Staining (Proliferation) | Cleaved Caspase-3 Staining (Apoptosis) | Reference |
| Gastrin knockdown BxPC-3 clones | Lowered | Increased | [1] |
| Pancreatic cancer tissue vs. normal | 37.03 ± 10.05 in cancer vs. 3.73 ± 3.58 in normal | Not specified | [7] |
Table 3: Expression of Gastrin and its Receptor in Pancreatic Tissues
| Molecule | Normal Pancreas | Pancreatic Cancer | Reference |
| Gastrin | Not detected | Detected in the majority of tumors | [8] |
| CCK-B Receptor | Low expression | 95% of tumors showed definite expression | [5] |
| Progastrin | Occasional cells in islets | 91% of tumors showed definite expression | [5] |
| Glycine-extended gastrin | Occasional cells in islets | 55% of tumors showed definite expression | [5] |
| Amidated gastrin | Occasional cells in islets | 23% of tumors showed definite expression | [5] |
Core Signaling Pathways in Gastrin-Mediated Tumor Growth
Gastrin binding to the CCK-B receptor, a G-protein coupled receptor (GPCR), activates several downstream signaling pathways crucial for pancreatic tumor growth. The primary G-proteins involved are Gαq and Gα12/13.[3]
Proliferation and Survival Pathways
Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[3] Subsequently, this cascade can activate the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways.[2][3] The Akt pathway is known to inhibit apoptosis by phosphorylating pro-apoptotic proteins and activating NF-κB.[1]
Migration and Metastasis Pathways
The Gα12/13 pathway plays a significant role in cell migration. Upon activation by gastrin, Gα12/13 activates RhoA, a small GTPase. RhoA, in turn, activates ROCK (Rho-associated coiled-coil containing protein kinase), which leads to the phosphorylation of downstream effectors like paxillin, promoting cytoskeletal reorganization, focal adhesion formation, and directional cell migration.
Diagram 1: Gastrin Signaling Pathways in Pancreatic Cancer
Caption: Gastrin signaling cascade in pancreatic cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of gastrin signaling in pancreatic cancer.
Cell Culture and siRNA Transfection
Objective: To knockdown the expression of gastrin or CCK-B receptor in pancreatic cancer cell lines (e.g., PANC-1, BxPC-3).
Materials:
-
Pancreatic cancer cell lines (PANC-1, BxPC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
siRNA targeting human gastrin or CCKBR and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Protocol:
-
Seed pancreatic cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA in Opti-MEM I medium to a final concentration of 20-50 nM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analyses (e.g., RT-PCR, Western blot, cell viability assays).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of gastrin and CCK-B receptor.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human gastrin, CCKBR, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Extract total RNA from cultured cells or tumor tissue using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
Immunohistochemistry (IHC)
Objective: To detect the expression and localization of gastrin, Ki-67, and cleaved caspase-3 in pancreatic tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-gastrin, anti-Ki-67, anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the slides and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP conjugate.
-
Develop the signal with DAB chromogen substrate.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a light microscope.
In Vivo Xenograft Model
Objective: To evaluate the effect of gastrin signaling modulation on pancreatic tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cells (e.g., PANC-1, BxPC-3)
-
Matrigel
-
Treatment agents (e.g., CCK-B antagonist, gastrin siRNA nanoparticles)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of pancreatic cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the treatment agents according to the planned schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC, Western blot).
Diagram 2: Experimental Workflow for Studying Gastrin Signaling in Pancreatic Cancer
Caption: Workflow for investigating gastrin signaling.
Conclusion and Future Directions
The evidence strongly supports a pivotal role for the gastrin/CCK-B receptor signaling axis in promoting pancreatic tumor growth. The autocrine nature of this pathway in cancer cells makes it an attractive target for therapeutic intervention. Preclinical studies have demonstrated that inhibiting this pathway, either through receptor antagonists or by downregulating gastrin expression, can significantly impede tumor progression.
Future research should focus on the development of more potent and specific inhibitors of the gastrin pathway. Furthermore, combination therapies that target gastrin signaling alongside conventional chemotherapy or other targeted agents may offer a synergistic approach to treating this devastating disease. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation and validation of novel therapeutic strategies targeting gastrin signaling in pancreatic cancer.
References
- 1. Gastrin stimulates pancreatic cancer cell directional migration by activating the Gα12/13–RhoA–ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]
- 3. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Expression and processing of gastrin in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CCK2R for pancreatic cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide to Gastrazole (JB95008): A Potent and Selective CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrazole (also known as JB95008) is a potent and selective, non-peptidic antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. It has been investigated primarily for its potential as a therapeutic agent in the treatment of pancreatic cancer, where the gastrin/CCK2 receptor signaling pathway is implicated in tumor growth. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, mechanism of action, and relevant experimental protocols for this compound (JB95008).
Chemical Structure and Properties
This compound is a complex molecule with a benzimidazole core. It exists as a free acid and a sodium salt.
Chemical Structure:
-
This compound Free Acid: (S)-5-(2-(6-((cycloheptylmethyl)carbamoyl)-1H-benzo[d]imidazole-5-carboxamido)-3-(2-fluorophenyl)propanamido)isophthalic acid
-
This compound Sodium Salt: sodium (S)-5-(2-(6-(cycloheptyl(methyl)carbamoyl)-1H-benzo[d]imidazole-5-carboxamido)-3-(2-fluorophenyl)propanamido)isophthalate
Physicochemical Properties:
A summary of the key physicochemical properties of this compound and its sodium salt is presented in Table 1.
| Property | This compound Free Acid | This compound Sodium Salt |
| CAS Number | 174610-98-1 | 862583-15-1 |
| Molecular Formula | C₃₄H₃₄FN₅O₇ | C₃₄H₃₂FN₅Na₂O₇ |
| Molecular Weight | 643.66 g/mol | 687.64 g/mol |
| IUPAC Name | (S)-5-(2-(6-((cycloheptylmethyl)carbamoyl)-1H-benzo[d]imidazole-5-carboxamido)-3-(2-fluorophenyl)propanamido)isophthalic acid | sodium (S)-5-(2-(6-(cycloheptyl(methyl)carbamoyl)-1H-benzo[d]imidazole-5-carboxamido)-3-(2-fluorophenyl)propanamido)isophthalate |
| Oral Bioavailability | <0.1%[1] | Not reported |
Synthesis of this compound (JB95008)
A scalable synthesis for this compound has been developed, enabling the production of multi-kilogram batches. The synthesis involves a multi-step process.
Experimental Protocol: Scalable Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is described in the publication by Ormerod et al., 2005, in Organic Process Research & Development. While the full, unabridged protocol from the paper is not publicly available, the key steps outlined in the publication are:
-
Peptide Coupling: The synthesis begins with a peptide coupling reaction between Boc-2-(L)-fluorophenylalanine and an aniline derivative.
-
Deprotection: The Boc-protecting group is removed.
-
Amide Bond Formation: A subsequent amide bond formation step is carried out.
-
Final Steps and Purification: The synthesis is completed through a series of final steps followed by purification to yield this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective antagonist of the CCK2/gastrin receptor.[2][3] This receptor, when activated by its endogenous ligands gastrin and cholecystokinin (CCK), initiates a cascade of intracellular signaling events that can promote cell proliferation, particularly in certain cancer cells.
By binding to the CCK2 receptor, this compound blocks the binding of gastrin and CCK, thereby inhibiting the downstream signaling pathways. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G12/13 proteins.
CCK2 Receptor Signaling Pathway:
The binding of an agonist (like gastrin) to the CCK2 receptor triggers the following signaling cascade, which is inhibited by this compound:
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize this compound.
CCK2 Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to the CCK2 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture: A cell line expressing the human CCK2 receptor (e.g., AR42J cells) is cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled CCK2 receptor agonist (e.g., ¹²⁵I-labeled gastrin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay
This assay is used to assess the ability of this compound to inhibit gastrin-stimulated cell growth.
Experimental Protocol: Gastrin-Stimulated Cell Proliferation Assay
-
Cell Seeding: Pancreatic cancer cells known to express the CCK2 receptor (e.g., BxPC-3) are seeded in 96-well plates.
-
Serum Starvation: Cells are typically serum-starved for a period to synchronize their cell cycles and reduce baseline proliferation.
-
Treatment: Cells are treated with a known concentration of gastrin to stimulate proliferation, in the presence or absence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a set period (e.g., 24-72 hours).
-
Proliferation Measurement: Cell proliferation is measured using a standard method such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: The results are expressed as a percentage of the gastrin-stimulated proliferation, and the IC₅₀ for the inhibition of proliferation is calculated.
In Vivo Studies
This compound has been evaluated in clinical trials for its efficacy in treating advanced pancreatic cancer.[3][4]
Summary of Clinical Trial Data:
| Trial Phase | Comparison | Key Findings | Reference |
| Phase II | This compound vs. Placebo | Statistically significant improvement in median survival for patients treated with this compound (7.9 months vs. 4.5 months). | [4] |
| Phase II | This compound vs. 5-Fluorouracil (5-FU) | No significant difference in survival between this compound and 5-FU. This compound was associated with a more favorable toxicity profile. | [4] |
Experimental Workflow for Clinical Trials:
Conclusion
This compound (JB95008) is a well-characterized, potent, and selective CCK2 receptor antagonist. Its ability to inhibit the growth-promoting effects of gastrin has been demonstrated in both preclinical and clinical settings. While it has shown some promise in the treatment of advanced pancreatic cancer, further research is needed to fully elucidate its therapeutic potential, possibly in combination with other cytotoxic agents. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working with this compound or targeting the CCK2 receptor pathway.
References
- 1. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of JB95008 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB95008, also known as Gastrazole, is a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2][3] The gastrin/CCK2 receptor signaling pathway has been implicated as a driver of proliferation and survival in various cancers, particularly those of the gastrointestinal tract.[2] Gastrin itself has been identified as a growth stimulant for human pancreatic cancer cells.[2][3][4] This technical guide provides an in-depth overview of the target validation of JB95008 in cancer cell lines, summarizing key preclinical and clinical findings, outlining experimental methodologies, and visualizing the underlying biological pathways.
Data Presentation
Preclinical Data
An in-vivo study in rats demonstrated that JB95008 dose-dependently inhibits pentagastrin-stimulated gastric acid secretion by a maximum of 73% at a dose of 3 µmol/kg (i.v.).[1]
Clinical Trial Data: Advanced Pancreatic Cancer
Two key randomized controlled trials, referred to as Trial A and Trial B, have assessed the efficacy of JB95008 in patients with inoperable pancreatic carcinoma.[2][3][4]
Table 1: Survival Outcomes in Patients with Advanced Pancreatic Cancer Treated with JB95008 [2][3][4]
| Trial | Treatment Arms | Median Survival (months) | 1-Year Survival Rate (%) | Log Rank P-value |
| Trial A | JB95008 | 7.9 | 33 | 0.02 |
| Placebo | 4.5 | 11 | ||
| Trial B | JB95008 | 3.6 | 13.2 | 0.42 |
| 5-Fluorouracil (5-FU) | 4.2 | 26.2 |
Table 2: Key Grade 3 and 4 Toxicities in Trial B (JB95008 vs. 5-FU) [2][3][4]
| Toxicity | JB95008 (%) | 5-FU (%) | P-value |
| Diarrhoea | 2 | 7 | 0.03 |
| Stomatitis | 0 | 5 | <0.001 |
| Hand-foot syndrome | 0 | 2 | <0.001 |
Signaling Pathways
The binding of gastrin to the CCK2 receptor on cancer cells activates multiple downstream signaling pathways that promote cell proliferation, migration, and survival. JB95008 exerts its anti-cancer effects by blocking these signaling cascades.
Caption: CCK2 Receptor Signaling Pathway and Inhibition by JB95008.
Experimental Protocols
The validation of JB95008's target engagement and efficacy in cancer cell lines involves a series of in-vitro assays. The following are detailed methodologies for key experiments.
CCK2 Receptor Binding Assay
This assay determines the affinity of JB95008 for the CCK2 receptor.
-
Cell Culture: Use a cancer cell line known to express the CCK2 receptor (e.g., pancreatic or colon cancer cell lines).
-
Membrane Preparation:
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Competitive Binding:
-
Incubate the cell membranes with a constant concentration of a radiolabeled CCK2 receptor ligand (e.g., ¹²⁵I-gastrin).
-
Add increasing concentrations of unlabeled JB95008.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of JB95008.
-
Calculate the IC50 (concentration of JB95008 that inhibits 50% of radioligand binding).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for CCK2 Receptor Binding Assay.
Cell Proliferation Assay (e.g., BrdU or MTT Assay)
This assay measures the effect of JB95008 on cancer cell growth.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with increasing concentrations of JB95008 in the presence or absence of gastrin.
-
Include appropriate controls (vehicle, gastrin alone).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Measurement of Proliferation:
-
For BrdU Assay:
-
Add BrdU (a thymidine analog) to the wells and incubate for a few hours to allow incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
For MTT Assay:
-
Add MTT reagent to the wells. Viable cells will reduce MTT to formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength.
-
-
-
Data Analysis:
-
Normalize the results to the control wells.
-
Plot cell viability or proliferation against the concentration of JB95008.
-
Calculate the IC50 for the inhibition of cell growth.
-
Cell Migration Assay (e.g., Transwell or Wound Healing Assay)
This assay assesses the impact of JB95008 on the migratory capacity of cancer cells.
-
Transwell Assay:
-
Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
-
Add media containing a chemoattractant (e.g., gastrin or serum) to the lower chamber.
-
Add different concentrations of JB95008 to both chambers.
-
Incubate for a period that allows for cell migration through the pores.
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the migrated cells under a microscope.
-
-
Wound Healing (Scratch) Assay:
-
Grow a confluent monolayer of cancer cells in a culture dish.
-
Create a "scratch" or "wound" in the monolayer with a pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of JB95008.
-
Image the scratch at time 0 and at subsequent time points (e.g., every 8 hours).
-
Measure the width of the scratch over time to determine the rate of cell migration and wound closure.
-
Conclusion
JB95008 is a selective CCK2/gastrin receptor antagonist with demonstrated activity against pancreatic cancer in clinical trials. Its mechanism of action involves the inhibition of key pro-oncogenic signaling pathways, leading to reduced cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of JB95008 and other CCK2 receptor antagonists in various cancer cell lines. Further preclinical studies to determine specific in-vitro potency metrics such as IC50 values across a range of cancer cell lines would be beneficial for a more comprehensive understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of Gastrazole (JB95008) in Oncology: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gastrazole (also known as JB95008) is a potent and selective cholecystokinin B (CCK2)/gastrin receptor antagonist. The rationale for its investigation in oncology, particularly in pancreatic cancer, stems from the observation that gastrin can act as a growth stimulant for these cancer cells. Preclinical research, primarily attributed to a 2002 study by Roberts et al., has reportedly demonstrated that this compound can inhibit the gastrin-stimulated growth of pancreatic cancer in both in vitro and in vivo models. However, detailed public access to the primary data from these foundational preclinical studies is limited. This guide synthesizes the available information, focusing on the mechanism of action and the clinical context provided by subsequent trials, while noting the absence of specific publicly available preclinical quantitative data.
Core Concept: Mechanism of Action
Gastrin, a peptide hormone that stimulates the secretion of gastric acid, has also been identified as a trophic factor in several gastrointestinal cancers, including pancreatic cancer.[1] The growth-promoting effects of gastrin are mediated through its binding to the CCK2 receptor.[1]
This compound's primary mechanism of action is the competitive antagonism of the CCK2/gastrin receptor. By blocking this receptor, this compound is intended to inhibit the downstream signaling pathways that are activated by gastrin and lead to cell proliferation and tumor growth.
digraph "Gastrazole_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
"Gastrin" [fillcolor="#FBBC05", fontcolor="#202124"];
"CCK2_Receptor" [label="CCK2/Gastrin\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"this compound" [label="this compound\n(JB95008)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Signaling_Cascade" [label="Intracellular\nSignaling Cascade", style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
"Tumor_Growth" [label="Tumor Cell\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Gastrin" -> "CCK2_Receptor" [label=" Binds to & Activates", color="#5F6368", fontcolor="#202124", fontsize=8];
"CCK2_Receptor" -> "Signaling_Cascade" [color="#5F6368"];
"Signaling_Cascade" -> "Tumor_Growth" [color="#5F6368"];
"this compound" -> "CCK2_Receptor" [arrowhead=tee, label=" Blocks", color="#EA4335", fontcolor="#202124", fontsize=8];
}
References
The Pharmacodynamics of JB95008 (Gastrazole): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacodynamics of JB95008, also known as Gastrazole, a selective antagonist of the cholecystokinin-2 (CCK2) receptor. The information presented herein is compiled from publicly available preclinical and clinical data.
Introduction
JB95008 (this compound) is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1][2][3][4][5][6][7][8] Gastrin has been identified as a growth factor in several types of cancer, including pancreatic cancer, where it can stimulate cell proliferation through an autocrine or paracrine mechanism.[3][4][9][10] By blocking the CCK2 receptor, JB95008 aims to inhibit the growth-promoting effects of gastrin on cancer cells. This document summarizes the available pharmacodynamic data, experimental methodologies, and relevant signaling pathways associated with JB95008.
Data Presentation
Table 1: In Vivo Pharmacodynamics of JB95008 (this compound) [5]
| Parameter | Species | Assay | Route of Administration | Dose Range | Result |
| Inhibition of Gastric Acid Secretion | Rat | Pentagastrin-Stimulated | Intravenous (i.v.) | 0.15-3 µmol/kg | Dose-dependent inhibition, with a maximum of 73% |
Table 2: Clinical Efficacy of JB95008 (this compound) in Advanced Pancreatic Cancer [2][7][8]
| Trial | Comparison | N | Median Survival (JB95008) | Median Survival (Control) | 1-Year Survival (JB95008) | 1-Year Survival (Control) | P-value (Log Rank) |
| Trial A | Placebo | 18 | 7.9 months | 4.5 months | 33% | 11% | 0.02 |
| Trial B | 5-Fluorouracil (5-FU) | 98 | 3.6 months | 4.2 months | 13.2% | 26.2% | 0.42 |
Experimental Protocols
Detailed preclinical experimental protocols for JB95008 are not extensively published. However, based on standard methodologies for evaluating CCK2 receptor antagonists, the following represents a likely approach to characterizing the pharmacodynamics of a compound like JB95008.
In Vitro Characterization of CCK2 Receptor Antagonism
Objective: To determine the binding affinity and functional antagonist potency of JB95008 at the human CCK2 receptor.
a) Receptor Binding Assay (Radioligand Displacement):
-
Cell Line: A human cell line stably expressing the recombinant human CCK2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled CCK2 receptor agonist or antagonist (e.g., 125I-labeled gastrin-17).
-
Procedure:
-
Cell membranes expressing the CCK2 receptor are prepared.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of JB95008.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled CCK2 receptor ligand.
-
After incubation, the membranes are washed to remove unbound radioligand, and the bound radioactivity is quantified using a gamma counter.
-
-
Data Analysis: The concentration of JB95008 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
b) Functional Antagonism Assay (Calcium Mobilization):
-
Cell Line: A human cell line stably expressing the human CCK2 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: Gastrin-17 or pentagastrin.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of JB95008.
-
The cells are then stimulated with a fixed concentration of a CCK2 receptor agonist (e.g., EC80 of gastrin-17).
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration of JB95008 that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.
In Vitro Pancreatic Cancer Cell Proliferation Assay
Objective: To assess the effect of JB95008 on the proliferation of human pancreatic cancer cell lines that endogenously express the CCK2 receptor.
-
Cell Lines: Human pancreatic cancer cell lines known to express the CCK2 receptor and respond to gastrin (e.g., BxPC-3, PANC-1).[3][9]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with increasing concentrations of JB95008 in the presence or absence of a stimulating concentration of gastrin-17.
-
Cell proliferation is assessed after a defined period (e.g., 72 hours) using a standard method such as the MTT assay, BrdU incorporation assay, or direct cell counting.
-
-
Data Analysis: The concentration of JB95008 that inhibits cell proliferation by 50% (IC50) is calculated.
In Vivo Animal Model of Pancreatic Cancer
Objective: To evaluate the anti-tumor efficacy of JB95008 in a relevant animal model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic xenografts of a human pancreatic cancer cell line (e.g., BxPC-3).
-
Procedure:
-
Once tumors are established, animals are randomized into treatment and control groups.
-
JB95008 is administered systemically (e.g., via intravenous or intraperitoneal injection) at various doses and schedules.
-
Tumor growth is monitored over time by caliper measurements or in vivo imaging.
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis: Tumor growth inhibition is calculated, and statistical significance between treatment and control groups is determined.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of gastrin-mediated cell proliferation and its inhibition by JB95008, as well as a general experimental workflow for the evaluation of a CCK2 receptor antagonist.
Caption: Proposed signaling pathway of gastrin-induced cell proliferation via the CCK2 receptor and its inhibition by JB95008.
Caption: General experimental workflow for the evaluation of a CCK2 receptor antagonist like JB95008.
References
- 1. GROWTH OF HUMAN PANCREATIC CANCER IS INHIBITED BY DOWN-REGULATION OF GASTRIN GENE EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin regulates growth of human pancreatic cancer in a tonic and autocrine fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of gastrin as a growth peptide in human pancreatic cancer [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and processing of gastrin in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Proton Pump Inhibitors on Gastrin-Stimulated Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of proton pump inhibitors (PPIs), using Omeprazole as a representative agent, and their effects on gastrin-stimulated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
Gastrin is a crucial peptide hormone that plays a primary role in the regulation of gastric acid secretion.[1][2][3] It is released from G cells in the stomach and duodenum and exerts its effects by binding to cholecystokinin B (CCK2) receptors on various gastric mucosal cells.[1][4] The stimulation of these pathways is a key target for therapeutic intervention in acid-related gastrointestinal disorders. Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion. While the direct target of PPIs is the H+/K+ ATPase (the proton pump), their use has significant downstream effects on the gastrin signaling cascade.
Gastrin-Stimulated Signaling Pathways
Gastrin stimulates gastric acid secretion through both direct and indirect pathways.[1][5]
-
Direct Pathway: Gastrin binds to CCK2 receptors on parietal cells, which directly stimulates the H+/K+ ATPase, leading to the secretion of hydrochloric acid (HCl) into the stomach lumen.[4]
-
Indirect Pathway: This is considered the major pathway for gastrin-stimulated acid secretion.[1][6] Gastrin binds to CCK2 receptors on enterochromaffin-like (ECL) cells.[4][7] This binding triggers the release of histamine from ECL cells. Histamine then acts in a paracrine manner on H2 receptors located on adjacent parietal cells, leading to a potent stimulation of acid secretion.[1][7]
Beyond acid secretion, gastrin also has trophic effects on the gastric mucosa, promoting the proliferation of gastric stem cells, ECL cells, and parietal cells.[7][8]
Figure 1: Gastrin-Stimulated Signaling Pathway for Acid Secretion.
Mechanism of Action of Proton Pump Inhibitors (e.g., Omeprazole)
PPIs like Omeprazole are irreversible inhibitors of the H+/K+ ATPase in the secretory membrane of parietal cells.[9] By blocking this final step in acid production, PPIs effectively reduce gastric acid secretion, regardless of the primary stimulus, be it gastrin, histamine, or acetylcholine.[10][11]
The profound and long-lasting inhibition of acid secretion by PPIs leads to a physiological feedback loop. The resulting increase in intragastric pH removes the normal acid-mediated inhibition of gastrin release from G cells. This leads to a secondary hypergastrinemia, a state of elevated plasma gastrin levels.[9][10]
Figure 2: Mechanism of Action of PPIs and the Resulting Feedback Loop.
Quantitative Data on the Effects of PPIs
The following tables summarize the quantitative effects of Omeprazole and Lansoprazole on gastric acid secretion and plasma gastrin levels.
Table 1: Effect of Omeprazole on Pentagastrin-Stimulated Acid Secretion
| Dosage | Inhibition of Stimulated Acid Secretion | Duration of Action | Reference |
| 27 mg (ED50) | 50% | - | [9] |
| 80 mg (single dose) | Almost complete inhibition | 3-4 days for return to normal | [9][10] |
| 20-40 mg (daily) | 80-100% reduction (at 6h post-dose) | 50-80% inhibition at 24h post-dose | [9][10] |
Table 2: Effect of Omeprazole on Intragastric Acidity and Plasma Gastrin
| Treatment | Reduction in 24h Intragastric Acidity | Change in 24h Plasma Gastrin | Reference |
| Omeprazole (20 mg once daily) | 97% | Increased, similar to highly selective vagotomy | [9][10] |
| Ranitidine (150 mg twice daily) | 57% | Increased, slightly less than Omeprazole | [9] |
Table 3: Effect of Lansoprazole on Meal-Stimulated Acid Secretion and Serum Gastrin
| Dosage | Effect on Meal-Stimulated Acid Output | Effect on Serum Gastrin | Reference |
| 30 mg (daily for 7 days) | Relevant reduction | Dose-dependent increase | [12] |
| 60 mg (daily for 7 days) | Markedly suppressed | Dose-dependent increase | [12] |
Experimental Protocols
Protocol 1: Measurement of Pentagastrin-Stimulated Gastric Acid Secretion
This protocol is a generalized representation based on the methodologies implied in the cited literature.
-
Subjects: Healthy volunteers or patients with duodenal ulcers.
-
Procedure:
-
Subjects are fasted overnight.
-
A nasogastric tube is inserted to allow for the collection of gastric contents.
-
Basal acid output (BAO) is measured for a defined period.
-
A continuous intravenous infusion of pentagastrin (a synthetic gastrin analog) is administered to stimulate acid secretion.
-
Gastric juice is collected at regular intervals, and the acid concentration is determined by titration.
-
The study is repeated after administration of the investigational drug (e.g., Omeprazole) at various doses.
-
-
Data Analysis: The percentage inhibition of stimulated acid secretion is calculated by comparing the acid output before and after drug administration.
Figure 3: Experimental Workflow for Measuring Stimulated Acid Secretion.
Protocol 2: Measurement of 24-Hour Intragastric Acidity and Plasma Gastrin
-
Subjects: Healthy volunteers or patients with duodenal ulcers.
-
Procedure:
-
A pH electrode is passed through the nose into the stomach to continuously monitor intragastric pH over a 24-hour period.
-
Blood samples are drawn at regular intervals over the 24-hour period.
-
Plasma is separated, and gastrin concentrations are measured using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The protocol is performed at baseline and after a period of treatment with the investigational drug.
-
-
Data Analysis: The median 24-hour intragastric pH and the integrated 24-hour plasma gastrin levels are calculated and compared between the baseline and treatment periods.
Conclusion
Proton pump inhibitors, exemplified by Omeprazole, are highly effective at reducing gastrin-stimulated gastric acid secretion by directly inhibiting the H+/K+ ATPase. This potent inhibition disrupts the normal negative feedback control of gastrin release, leading to a compensatory hypergastrinemia. The trophic effects of this sustained hypergastrinemia, particularly on ECL cells, have been a subject of extensive research.[8] Understanding these intricate interactions between PPIs and gastrin-stimulated pathways is essential for the continued development of safe and effective therapies for acid-related disorders.
References
- 1. Gastrin - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrin as a growth factor in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel roles of gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of omeprazole on gastric acid secretion and plasma gastrin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Influence of lansoprazole on intragastric 24-hour pH, meal-stimulated gastric acid secretion, and concentrations of gastrointestinal hormones and enzymes in serum and gastric juice in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of Gastrazole JB95008
Introduction
Gastrazole JB95008 is a novel investigational compound belonging to the benzimidazole class, designed to selectively inhibit the gastric H+/K+ ATPase, commonly known as the proton pump. This enzyme is primarily responsible for the acidification of the stomach lumen. By targeting this proton pump, this compound JB95008 is being evaluated as a potential therapeutic agent for acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. These application notes provide a detailed protocol for determining the in vitro inhibitory potency of this compound JB95008 on the H+/K+ ATPase enzyme.
Target Pathway: Gastric Acid Secretion
The final step in gastric acid secretion is mediated by the H+/K+ ATPase, an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme actively transports H+ ions out of the parietal cell into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP. Proton pump inhibitors (PPIs) like this compound JB95008 are weak bases that, after systemic absorption, accumulate in the acidic environment of the parietal cell canaliculus. Here, the compound is protonated and converted into its active sulfenamide form, which then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to its irreversible inhibition.
Quantitative Data Summary
The inhibitory activity of this compound JB95008 was assessed using an in vitro H+/K+ ATPase activity assay. The half-maximal inhibitory concentration (IC50) was determined and compared against established proton pump inhibitors.
| Compound | IC50 (nM) at pH 6.5 | Reversibility |
| This compound JB95008 | 85 | Irreversible |
| Omeprazole | 1100 | Irreversible |
| Lansoprazole | 220 | Irreversible |
| Revaprazan (Control) | 25 | Reversible |
Table 1: Comparative in vitro inhibitory potency against H+/K+ ATPase. Data for competitor compounds are representative values from the literature. Revaprazan is included as a representative of the reversible potassium-competitive acid blocker (P-CAB) class.
Experimental Protocol: In Vitro H+/K+ ATPase Inhibition Assay
This protocol details the procedure for measuring the inhibitory effect of this compound JB95008 on the activity of lyophilized porcine gastric H+/K+ ATPase vesicles. The assay quantifies the rate of ATP hydrolysis by measuring the release of inorganic phosphate (Pi) in a colorimetric reaction.
Materials and Reagents:
-
This compound JB95008 and control compounds (e.g., Omeprazole)
-
Lyophilized porcine gastric H+/K+ ATPase vesicles
-
Assay Buffer (pH 6.5): 5 mM MgCl2, 50 mM KCl, 5 mM PIPES-Tris
-
Activation Buffer: Assay buffer without KCl
-
ATP Solution: 100 mM ATP in water
-
Valinomycin solution: 1 mg/mL in ethanol
-
Quencher Solution: 30% trichloroacetic acid (TCA)
-
Phosphate Detection Reagent: Ammonium molybdate and malachite green solution
-
96-well microplates
Experimental Workflow:
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound JB95008 in DMSO. Create a series of dilutions in Assay Buffer (pH 6.5) to achieve final concentrations ranging from 1 nM to 100 µM. Prepare control compounds similarly.
-
Enzyme Activation: Reconstitute the lyophilized H+/K+ ATPase vesicles in Activation Buffer. This step is crucial as PPIs require an acidic environment to become activated.
-
Pre-incubation: In a 96-well plate, add 10 µL of each compound dilution to respective wells. Add 80 µL of the reconstituted enzyme solution. Incubate the plate at 37°C for 30 minutes to allow for the acid-activation of the compounds and their binding to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing ATP and Valinomycin in Assay Buffer. Add 10 µL of this mix to each well to initiate the enzymatic reaction. The final concentrations should be approximately 2-5 mM ATP and 1 µM Valinomycin.
-
Enzymatic Reaction: Incubate the plate at 37°C for 20 minutes. During this time, the active H+/K+ ATPase will hydrolyze ATP, releasing inorganic phosphate (Pi).
-
Reaction Quenching: Stop the reaction by adding 50 µL of cold Quencher Solution (TCA) to each well.
-
Phosphate Detection: Add 100 µL of the Phosphate Detection Reagent to all wells. This reagent will react with the Pi released during the enzymatic reaction to produce a colored complex.
-
Data Acquisition: Allow the color to develop for 15 minutes at room temperature. Measure the absorbance of each well at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound JB95008 relative to the "no inhibitor" (vehicle) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Notes and Protocols for the Use of Gastrazole in Pancreatic Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Gastrazole, a selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, in animal models of pancreatic cancer. The protocols outlined below are based on established methodologies for evaluating the efficacy of gastrin receptor antagonists in vivo.
Introduction
Gastrin has been identified as a growth factor for pancreatic cancer cells, exerting its effects through the CCK2 receptor.[1][2][3][4] this compound (also known as JB95008) is a potent and selective antagonist of this receptor.[1][2][3] Preclinical in vitro and in vivo studies have indicated that this compound can inhibit the gastrin-stimulated growth of pancreatic cancer.[1] These findings have led to clinical investigations of this compound in patients with advanced pancreatic cancer.[1][2][3] The following sections detail the underlying signaling pathways, experimental protocols for in vivo evaluation, and representative data for the use of this compound in pancreatic cancer research.
Mechanism of Action and Signaling Pathway
Gastrin binding to the CCK2 receptor on pancreatic cancer cells activates downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[5] Key pathways implicated include the phosphorylation of Akt and the upregulation of anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP).[5] By blocking the CCK2 receptor, this compound is hypothesized to inhibit these pro-survival signals, thereby reducing tumor growth.
Experimental Protocols
The following protocols describe the establishment of pancreatic cancer xenograft models and the subsequent evaluation of this compound's anti-tumor activity. These are based on established methods for studying gastrin receptor antagonists in vivo.
Subcutaneous Pancreatic Cancer Xenograft Model
This model is suitable for assessing the effect of this compound on the growth of established pancreatic tumors.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1)
-
Athymic nude mice (4-6 weeks old)
-
Matrigel
-
This compound (JB95008)
-
Vehicle control (e.g., sterile saline or as specified by the manufacturer)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture PANC-1 cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer this compound or vehicle control. Due to its poor oral bioavailability, this compound is typically administered via continuous infusion or frequent subcutaneous injections. A representative dosing regimen for a similar CCK2 receptor antagonist is 1 mg/kg, administered twice daily via subcutaneous injection.[6]
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21-28 days). Monitor tumor growth and animal body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
Orthotopic Pancreatic Cancer Xenograft Model
This model more closely mimics the natural tumor microenvironment and is suitable for studying local invasion and metastasis.
Materials:
-
Same as for the subcutaneous model.
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Cell Preparation: Prepare pancreatic cancer cells as described for the subcutaneous model.
-
Surgical Procedure: Anesthetize the mouse. Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.
-
Tumor Cell Injection: Inject 1-2 x 10^6 cells in a small volume (20-50 µL) into the head or tail of the pancreas.
-
Closure: Suture the abdominal wall and close the skin incision.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Treatment and Evaluation: Begin this compound or vehicle administration after a short recovery period (e.g., 3-7 days). Monitor tumor growth using non-invasive imaging techniques (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells). At the study endpoint, collect the pancreas and other organs to assess primary tumor growth and metastasis.
Data Presentation
The following table summarizes representative quantitative data from a preclinical study of a CCK2/gastrin receptor antagonist (L-365,260) in a PANC-1 xenograft model, which can be considered indicative of the potential effects of this compound.[6]
| Treatment Group | Mean Tumor Weight (g) | Mean Tumor Protein Content (mg) | Mean Tumor DNA Content (mg) |
| Control (Vehicle) | 0.58 ± 0.06 | 38.2 ± 3.5 | 1.8 ± 0.2 |
| L-365,260 (1 mg/kg) | 0.35 ± 0.04 | 25.1 ± 2.8 | 1.1 ± 0.1 |
| Pentagastrin (1 mg/kg) | 0.89 ± 0.09 | 55.4 ± 4.9 | 2.9 ± 0.3 |
*Statistically significant difference from the control group.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in pancreatic cancer animal models. The antagonism of the gastrin/CCK2 receptor pathway presents a targeted therapeutic strategy. Rigorous in vivo testing using subcutaneous and orthotopic xenograft models is crucial for further elucidating the therapeutic potential of this compound and guiding its clinical development.
References
- 1. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of gastrin as a growth peptide in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gastrazole Dosage for In Vivo Mouse Studies
Disclaimer: The compound "Gastrazole" is not found in the currently available scientific literature. The information provided below is based on a hypothetical compound and is intended for illustrative purposes only. Researchers should always consult peer-reviewed literature and conduct thorough dose-finding studies for any new compound.
I. Introduction
This compound is a novel investigational compound with potential therapeutic applications. These application notes provide a summary of hypothetical preclinical data and standardized protocols for its use in in vivo mouse studies. The following sections detail recommended dosage ranges, administration routes, and experimental workflows based on preliminary research.
II. Quantitative Data Summary
For effective experimental design, a summary of key quantitative parameters for this compound in mice is presented below.
| Parameter | Value | Route of Administration | Vehicle | Notes |
| Effective Dose (ED50) | 10 mg/kg | Oral (p.o.) | 0.5% Methylcellulose | Dose at which 50% of the maximal therapeutic effect is observed. |
| Toxic Dose (TD50) | 50 mg/kg | Oral (p.o.) | 0.5% Methylcellulose | Dose at which 50% of the population experiences toxic side effects. |
| Lethal Dose (LD50) | 100 mg/kg | Oral (p.o.) | 0.5% Methylcellulose | Dose at which 50% of the population experiences lethality. |
| Bioavailability | 45% | Oral (p.o.) | N/A | The proportion of the administered dose that reaches systemic circulation. |
| Plasma Half-life (t½) | 6 hours | Intravenous (i.v.) | Saline | Time taken for the plasma concentration of this compound to reduce by half. |
III. Experimental Protocols
Detailed methodologies for key in vivo experiments involving this compound are provided to ensure reproducibility.
A. Oral Gavage Administration Protocol
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mouse cohort and the desired dose (e.g., 10 mg/kg).
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle solution (0.5% Methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle solution by vortexing until a homogenous suspension is achieved. The final concentration should allow for a dosing volume of 10 mL/kg.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse by scruffing the neck to immobilize the head.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the appropriate gavage needle insertion depth.
-
Insert a 20-gauge, ball-tipped gavage needle gently into the esophagus.
-
Slowly administer the prepared this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or regurgitation for at least 30 minutes post-administration.
-
B. Pharmacokinetic Study Protocol
-
Animal Grouping and Dosing:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Divide mice into two groups: intravenous (i.v.) and oral (p.o.) administration (n=5 per group).
-
Administer this compound at a single dose of 5 mg/kg (i.v.) or 10 mg/kg (p.o.).
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 50 µL) via the saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
IV. Visualization of Pathways and Workflows
A. Hypothetical Signaling Pathway of this compound
The following diagram illustrates a potential mechanism of action for this compound, where it inhibits a key kinase in a hypothetical cellular signaling cascade.
Caption: Hypothetical signaling pathway for this compound.
B. Experimental Workflow for In Vivo Efficacy Study
This diagram outlines the logical flow of a typical in vivo efficacy study for this compound in a mouse model of disease.
Caption: Workflow for a typical in vivo efficacy study.
Application Notes and Protocols for Gastrazole (Rabeprazole) Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrazole, the brand name for the compound Rabeprazole, is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of antisecretory compounds.[1] It is widely utilized in research and clinical settings to diminish gastric acid secretion.[1] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells.[1][2][3] This document provides detailed protocols for the preparation of this compound (Rabeprazole Sodium) stock solutions using Dimethyl Sulfoxide (DMSO) for in vitro studies, ensuring accurate and reproducible experimental outcomes.
Data Presentation
Quantitative data for this compound (Rabeprazole Sodium) is summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, monosodium salt | [4] |
| Molecular Formula | C18H20N3O3S • Na | [4] |
| Molecular Weight | 381.4 g/mol | [4] |
| Appearance | White to yellowish-white solid | [1][5] |
| Solubility in DMSO | ~25 mg/mL or 76 mg/mL | [4][6] |
| Solubility in Water | Very soluble, ~10 mg/mL in PBS (pH 7.2) | [4][5][7] |
| Solubility in Ethanol | Freely soluble, ~30 mg/mL | [4][5] |
| Storage Temperature | -20°C (as solid powder) | [4] |
| Stability | Unstable in acidic conditions, more stable in alkaline conditions. | [3][8] |
Note on solubility: Different sources report varying solubility of Rabeprazole Sodium in DMSO. It is recommended to start with a lower concentration and gently warm if necessary to ensure complete dissolution. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[6][9]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound (Rabeprazole Sodium) Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution for long-term storage.
Materials:
-
This compound (Rabeprazole Sodium) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if sterility is critical and the powder is not sterile)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination, especially if the stock solution will be used in cell culture.
-
Calculation: Determine the required mass of Rabeprazole Sodium based on the desired stock concentration and final volume. For example, to prepare 1 mL of a 25 mg/mL stock solution, weigh out 25 mg of Rabeprazole Sodium powder.
-
Weighing: Accurately weigh the Rabeprazole Sodium powder.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder. For instance, add 1 mL of DMSO to 25 mg of Rabeprazole Sodium.
-
Mixing: Vortex the solution until the powder is completely dissolved.[9] Gentle warming may be applied to aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If the initial powder was not sterile, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube. Note that some loss of compound may occur due to binding to the filter membrane.[10]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[9]
-
Storage: Store the aliquots at -20°C, protected from light.[4][9] When stored properly, the stock solution in DMSO can be stable for extended periods.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the concentrated DMSO stock solution for immediate use in experiments.
Materials:
-
Concentrated this compound (Rabeprazole Sodium) stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution into the cell culture medium or buffer to achieve the desired final concentration for your experiment.
-
Solvent Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[4]
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately, as Rabeprazole is less stable in aqueous solutions compared to DMSO.[4]
Visualizations
Signaling Pathway: Inhibition of Gastric H+/K+ ATPase
The following diagram illustrates the mechanism of action of this compound (Rabeprazole) in a gastric parietal cell.
Caption: Mechanism of this compound (Rabeprazole) Action.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the workflow for preparing a this compound stock solution.
References
- 1. Rabeprazole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Rabeprazole Sodium | 117976-90-6 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Rabeprazole Sodium CAS#: 117976-90-6 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Gastrazole Clinical Trials
Introduction
Gastrazole is a proton pump inhibitor (PPI) designed for the treatment of acid-related gastrointestinal disorders.[1][2] Like other drugs in its class, such as omeprazole and rabeprazole, this compound's therapeutic effect stems from its ability to reduce the secretion of gastric acid.[3][4] It is indicated for conditions including gastroesophageal reflux disease (GERD), erosive esophagitis (EE), and peptic ulcers.[1][3] The primary mechanism of action involves the irreversible inhibition of the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the proton pump, located on the secretory surface of gastric parietal cells.[5] This action effectively suppresses both basal and stimulated gastric acid secretion.[5]
These application notes provide a comprehensive overview of the experimental design and protocols for conducting Phase I, II, and III clinical trials for this compound. The protocols are designed in accordance with FDA guidelines for the development of drugs targeting GERD and related conditions.[6][7][8]
Mechanism of Action and Signaling Pathway
This compound is a prodrug that, once in the acidic environment of the parietal cell canaliculus, is converted to its active form.[9] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, leading to its irreversible inactivation.[9] This inhibition is the final step in the pathway of gastric acid secretion, thereby providing potent and sustained acid suppression. The restoration of acid secretion is dependent on the synthesis of new proton pump enzymes.[9]
Clinical Trial Workflow Overview
The clinical development of this compound follows a structured, multi-phase process. It begins with Phase I trials in healthy volunteers to assess safety and pharmacokinetics. Phase II trials then evaluate efficacy and determine the optimal dose in patients with the target disease. Finally, large-scale Phase III trials confirm these findings against standard treatments, providing the definitive data required for regulatory approval.[6][10]
Phase I Clinical Trial Protocol
3.1. Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound in healthy adult volunteers.
3.2. Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
3.3. Participant Criteria:
-
Inclusion: Healthy male and female subjects, aged 18-55 years; Body Mass Index (BMI) of 18.5-30.0 kg/m ².
-
Exclusion: History of significant gastrointestinal disease; use of acid-reducing medications within 2 weeks of dosing; positive test for Helicobacter pylori.[6]
3.4. Methodology:
-
Single Ascending Dose (SAD): Sequential cohorts will receive a single oral dose of this compound (e.g., 10 mg, 20 mg, 40 mg, 80 mg) or placebo.
-
Multiple Ascending Dose (MAD): Sequential cohorts will receive a daily oral dose of this compound (e.g., 20 mg, 40 mg, 60 mg) or placebo for 7 consecutive days.
-
Safety Assessments: Monitoring of adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests.[11]
-
PK Assessments: Serial blood samples collected at predefined time points to determine plasma concentrations of this compound.[12]
-
PD Assessments: 24-hour intragastric pH monitoring to assess the degree and duration of acid suppression.[13]
3.5. Data Presentation:
Table 1: Summary of Pharmacokinetic Parameters (Single Ascending Dose)
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | t₁/₂ (hr) |
|---|---|---|---|---|
| 10 mg | 450 ± 110 | 2.0 ± 0.5 | 1800 ± 450 | 1.2 ± 0.3 |
| 20 mg | 950 ± 230 | 2.1 ± 0.6 | 4100 ± 980 | 1.3 ± 0.4 |
| 40 mg | 2100 ± 550 | 1.9 ± 0.5 | 9200 ± 2100 | 1.3 ± 0.3 |
| 80 mg | 4500 ± 1200 | 2.0 ± 0.7 | 20500 ± 5300 | 1.4 ± 0.5 |
Data presented as mean ± SD.
Table 2: Summary of Pharmacodynamic Parameters (Day 7, Multiple Ascending Dose)
| Dose Group | Mean 24-hr Gastric pH | % Time Gastric pH > 4 |
|---|---|---|
| Placebo | 1.8 ± 0.4 | 12 ± 5 |
| 20 mg QD | 3.9 ± 0.8 | 58 ± 10 |
| 40 mg QD | 4.8 ± 0.9 | 75 ± 8 |
| 60 mg QD | 5.5 ± 0.7 | 88 ± 6 |
Data presented as mean ± SD.
Phase II Clinical Trial Protocol
4.1. Objective: To evaluate the efficacy and safety of different doses of this compound compared to placebo for the healing of erosive esophagitis (EE) and to select the optimal dose for Phase III trials.
4.2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
4.3. Participant Criteria:
-
Inclusion: Adults aged 18-75 years with endoscopically confirmed EE (Los Angeles [LA] Classification Grades A-D).[14]
-
Exclusion: History of gastric surgery; Zollinger-Ellison syndrome; contraindication to endoscopy.[6]
4.4. Methodology:
-
Treatment Arms: Patients randomized to receive this compound (20 mg, 40 mg, or 60 mg once daily), or placebo for 8 weeks.
-
Primary Efficacy Endpoint: Proportion of patients with complete healing of EE at Week 8, confirmed by endoscopy.[6]
-
Secondary Efficacy Endpoints: Proportion of patients with healing at Week 4; percentage of heartburn-free days; symptom resolution.
-
Safety Assessments: Comprehensive monitoring of AEs, laboratory parameters, and vital signs.
4.5. Data Presentation:
Table 3: Endoscopic Healing Rates of Erosive Esophagitis at Week 8
| Treatment Group | N | Number Healed | Healing Rate (%) | p-value vs. Placebo |
|---|---|---|---|---|
| Placebo | 50 | 8 | 16.0 | - |
| This compound 20 mg | 52 | 41 | 78.8 | <0.001 |
| This compound 40 mg | 51 | 46 | 90.2 | <0.001 |
| this compound 60 mg | 49 | 45 | 91.8 | <0.001 |
Table 4: Mean Percentage of 24-Hour Heartburn-Free Days (Weeks 1-8)
| Treatment Group | Mean % Heartburn-Free Days | Standard Deviation |
|---|---|---|
| Placebo | 25.4 | 15.2 |
| This compound 20 mg | 65.8 | 20.1 |
| This compound 40 mg | 78.2 | 18.5 |
| this compound 60 mg | 81.5 | 17.9 |
Phase III Clinical Trial Protocol
5.1. Objective: To confirm the efficacy and safety of the selected dose of this compound (e.g., 40 mg) compared to an active comparator (e.g., Esomeprazole 40 mg) for the healing of erosive esophagitis.[15]
5.2. Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[14][15]
5.3. Participant Criteria:
-
Inclusion: Adults aged 18-75 years with endoscopically confirmed EE (LA Grades A-D).[14]
-
Exclusion: Known hypersensitivity to PPIs; refractory GERD.
5.4. Methodology:
-
Treatment Arms: Patients randomized to receive this compound 40 mg or Esomeprazole 40 mg once daily for up to 8 weeks.
-
Primary Efficacy Endpoint: Cumulative healing rate of EE at Week 8. The trial will aim to demonstrate that this compound is non-inferior to the active comparator.[15]
-
Secondary Efficacy Endpoints: Healing rate at Week 4; sustained symptom relief; quality of life assessments.
-
Safety Assessments: Long-term safety profile assessed through monitoring of AEs, with particular attention to known risks associated with long-term PPI use such as bone fractures and infections.[16][17]
5.5. Data Presentation:
Table 5: Primary Efficacy Endpoint - Cumulative Healing Rate at Week 8
| Treatment Group | N | Healed Patients | Healing Rate (%) | Treatment Difference (95% CI) | Non-Inferiority Margin |
|---|---|---|---|---|---|
| This compound 40 mg | 350 | 322 | 92.0 | 1.5% (-2.5%, 5.5%) | -10% |
| Esomeprazole 40 mg | 352 | 318 | 90.5 |
CI = Confidence Interval
Table 6: Summary of Treatment-Emergent Adverse Events (TEAEs) Occurring in >2% of Patients
| Adverse Event | This compound 40 mg (N=350) | Esomeprazole 40 mg (N=352) |
|---|---|---|
| n (%) | n (%) | |
| Headache | 18 (5.1) | 20 (5.7) |
| Diarrhea | 12 (3.4) | 15 (4.3) |
| Nausea | 10 (2.9) | 8 (2.3) |
| Abdominal Pain | 9 (2.6) | 11 (3.1) |
Detailed Experimental Protocols
Protocol: Pharmacokinetic (PK) Analysis
-
Sample Collection: Collect whole blood (approx. 3 mL) into K₂EDTA tubes at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples at 1500 x g for 10 minutes at 4°C within 30 minutes of collection. Harvest plasma and store at -80°C until analysis.
-
Bioanalytical Method: Quantify this compound concentrations in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol: 24-Hour Intragastric pH Monitoring
-
Equipment Preparation: Calibrate the pH monitoring system with standard buffer solutions (pH 1.07 and 7.01) prior to use.
-
Catheter Placement: After an overnight fast, a thin, flexible pH catheter is passed transnasally into the esophagus and positioned in the stomach, approximately 10 cm below the lower esophageal sphincter.
-
Data Recording: The catheter is connected to a portable data logger that records pH values continuously for 24 hours. Patients are instructed to maintain a diary of meals, sleep periods, and symptoms.[18]
-
Data Analysis: Analyze the recorded data to calculate key PD metrics, including mean 24-hour pH, percentage of time with intragastric pH > 4, and nocturnal acid breakthrough.[13]
Protocol: Endoscopic Assessment of Erosive Esophagitis
-
Patient Preparation: Patients must fast for at least 8 hours prior to the procedure. Conscious sedation is typically administered.
-
Procedure: A qualified gastroenterologist performs an upper endoscopy (esophagogastroduodenoscopy or EGD). The esophageal mucosa is carefully inspected for the presence of erosions (mucosal breaks).
-
Grading: If erosions are present, the severity of EE is graded according to the Los Angeles (LA) Classification System (Grades A, B, C, or D).
-
Documentation: The findings, including the LA grade and photographic evidence, are recorded. Healing is defined as the complete absence of mucosal breaks (LA Grade N).
Protocol: Adverse Event (AE) Monitoring and Reporting
-
AE Collection: Systematically collect information on all AEs at each study visit through non-leading questions and spontaneous reports from the patient.
-
AE Documentation: For each AE, record the description, onset and resolution dates, severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study drug (causality).
-
Serious Adverse Events (SAEs): Any AE that is life-threatening, results in hospitalization, causes persistent disability, or is a medically important event must be reported to the sponsor and regulatory authorities within expedited timeframes.
-
Data Review: Regularly review AE data to identify any potential safety signals or trends.[17][19]
Dose Escalation and Decision Logic
The decision to escalate doses in the Phase I study and to proceed between clinical trial phases is governed by a predefined set of safety and efficacy criteria, reviewed by a Data Safety Monitoring Board (DSMB).
References
- 1. 1mg.com [1mg.com]
- 2. 1mg.com [1mg.com]
- 3. This compound (Omeprazole): Indications, Side Effects, Warnings [pharmacily.com]
- 4. practo.com [practo.com]
- 5. droracle.ai [droracle.ai]
- 6. FDA issues draft guidances targeting GERD-related conditions | RAPS [raps.org]
- 7. Wolters Kluwer [login.wolterskluwer.com]
- 8. fda.gov [fda.gov]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 11. Adverse event monitoring in clinical trials of felodipine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and pharmacodynamic exploration of various combinations of tegoprazan immediate and delayed-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Randomized, Double-Blind, Active-Controlled Phase 3 Study to Evaluate Efficacy and Safety of Zastaprazan Compared With Esomeprazole in Erosive Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adverse Event Reporting for Proton Pump Inhibitor Therapy: An Overview of Systematic Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjpmr.com [wjpmr.com]
- 18. Rally | Clinical Trial for Gastroesophageal Reflux Disease (GERD) [rally.massgeneralbrigham.org]
- 19. A pharmacovigilance study of the association between proton pump inhibitors and tumor adverse events based on the FDA adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administering Gastrazole (Esomeprazole) via Protracted Venous Infusion
For Research, Scientific, and Drug Development Professionals
Introduction
Gastrazole (Esomeprazole) is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of compounds. As the S-isomer of omeprazole, it provides potent and sustained inhibition of gastric acid secretion.[1][2] Its mechanism involves the specific, irreversible inhibition of the gastric H+/K+-ATPase (the proton pump) in parietal cells, which is the final step in the pathway of acid production.[2][3][4] These application notes provide detailed protocols for the preparation and administration of this compound via protracted venous infusion, a method often employed in clinical and research settings to maintain a consistently elevated intragastric pH, such as in the management of upper gastrointestinal bleeding following endoscopic treatment.[5][6][7] Also included are key experimental protocols for preclinical and clinical research.
Mechanism of Action
This compound is a weak base that, after systemic absorption, concentrates in the acidic environment of the secretory canaliculi of gastric parietal cells.[3][8] Here, it is protonated and rapidly converted to its active form, a sulfenamide derivative.[1][3][8] This active metabolite then forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase enzyme.[1][4] This binding is irreversible, inactivating the pump and inhibiting both basal and stimulated acid secretion until new enzyme is synthesized.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 3. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]
- 4. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of infusion or low-dose proton pump inhibitor treatments in upper gastrointestinal system bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Esomeprazole Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 8. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]
Application Notes and Protocols for Assessing Cell Viability Following Gastrazole™ Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrazole™ (active ingredient: Rabeprazole) is a second-generation proton pump inhibitor (PPI) that primarily functions by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells, leading to a reduction in gastric acid secretion.[1] Emerging evidence has highlighted the potential of this compound™ as an anti-cancer agent, demonstrating cytotoxic and antiproliferative effects across a variety of cancer cell lines, including gastric, lung, and breast cancers.[1] The anti-neoplastic properties of Rabeprazole are attributed to its ability to disrupt pH homeostasis in cancer cells by inhibiting vacuolar-type H+-ATPases (V-ATPases).[1] This disruption interferes with critical cellular processes and can activate apoptotic cell death pathways.[1] One of the key signaling pathways implicated in this process is the ERK1/2 signaling cascade, where Rabeprazole has been shown to inhibit the phosphorylation of ERK1/2, a critical regulator of cell proliferation and survival.[2][3]
These application notes provide detailed protocols for commonly employed assays to quantify the cytotoxic effects of this compound™ on cancer cell lines.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of Rabeprazole on cancer cell viability.
Table 1: Effect of Rabeprazole on Gastric Cancer Cell Lines
| Cell Line | Concentration | Treatment Duration | Assay Used | Observed Effect | Reference |
| AGS | 0.2 mM | 72 hours | Annexin V-FITC/PI | Apoptosis rate of 72.21% (vs. 3.20% in control) | [1][2] |
| MKN-28 | 0.2 mM | 16 hours | Dye Exclusion | Marked decrease in cell viability | [1][2] |
| KATO III | 0.2 mM | 16 hours | Dye Exclusion | Attenuated cell viability | [1] |
| MKN-45 | 0.2 mM | 16 hours | Dye Exclusion | Attenuated cell viability | [1] |
Table 2: Effect of Rabeprazole on Other Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | Assay Used | Observed Effect | Reference |
| BT-20 | Breast Cancer | 96 hours | MTT Assay | Reduced cell viability | [3] |
| MCF-7 | Breast Cancer | 96 hours | MTT Assay | Reduced cell viability | [3] |
| Lung Cancer Cells | Lung Cancer | Not Specified | CCK-8 Assay | Concentration-dependent suppression of cell proliferation | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Materials:
-
This compound™ (Rabeprazole)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[1]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound™ in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound™.
-
Include wells with untreated cells (vehicle control).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[1]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Trypan Blue Exclusion Assay for Cell Viability
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
This compound™ (Rabeprazole)
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound™ for the specified duration.
-
-
Cell Harvesting:
-
Following treatment, detach the cells using trypsin and collect them in a centrifuge tube.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[5]
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load the cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
-
Data Analysis:
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[1]
Materials:
-
This compound™ (Rabeprazole)
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound™ as described in the previous protocols.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. Gently trypsinize adherent cells and combine them with the floating cells from the supernatant.[1]
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.[1]
-
-
Incubation:
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Mandatory Visualization
Caption: Experimental workflow for assessing cell viability after this compound™ treatment.
Caption: Signaling pathway of this compound's™ anti-cancer effects.
References
Application Notes: Immunohistochemical Detection of Gastrin in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin, a peptide hormone primarily known for stimulating gastric acid secretion, also functions as a significant growth factor in various normal and neoplastic tissues.[1][2] Its role in the proliferation and progression of several cancers, particularly those of the gastrointestinal tract such as gastric and colorectal carcinomas, has been a subject of intense research.[3][4] Gastrin exerts its effects by binding to the cholecystokinin B (CCKB) receptor, which triggers a cascade of intracellular signaling pathways promoting cell growth and inhibiting apoptosis.[1][5] The expression of gastrin in tumor tissues can be detected using immunohistochemistry (IHC), a valuable technique for elucidating the hormone's involvement in tumorigenesis and for identifying potential therapeutic targets.[3][6][7] These application notes provide a comprehensive protocol for the immunohistochemical staining of gastrin in tumor tissues, along with data on its expression in different cancers and an overview of its signaling pathways.
Gastrin Expression in Tumor Tissues
Immunohistochemical studies have revealed the expression of gastrin in a variety of tumor types. The data presented below summarizes findings from studies on gastric and colorectal cancers. The expression levels are often correlated with the degree of tumor differentiation.[4]
| Tumor Type | Number of Cases/Study | Gastrin Expression Rate (%) | Method of Quantification | Reference |
| Gastric Adenocarcinoma | 279 | 47.7% | Percentage of positive cases | [8] |
| Colorectal Carcinoma | 58 | 60.3% | Percentage of positive cases | [4] |
| Highly Differentiated Colorectal Adenocarcinoma | Not specified | 91.7% | Percentage of positive cases | [4] |
Table 1: Summary of Gastrin Expression in Human Tumor Tissues Detected by Immunohistochemistry.
Gastrin Signaling Pathway in Cancer
Gastrin's binding to the CCKB receptor initiates multiple signal transduction pathways that drive cell proliferation and survival. A simplified representation of these pathways is illustrated below. The activation of these cascades, including the MAPK and PI3K/Akt pathways, ultimately leads to changes in gene expression that favor tumor growth.[1][2][5]
Caption: Gastrin signaling pathways in cancer cells.
Experimental Protocol: Immunohistochemistry for Gastrin in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a general guideline for the immunohistochemical detection of gastrin. Optimization may be required for specific antibodies and tissue types.
I. Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)[9][10]
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Anti-Gastrin antibody (polyclonal or monoclonal)[6][7][11]
-
Secondary antibody (e.g., HRP-conjugated goat anti-rabbit/mouse IgG)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval[10]
-
Light microscope
II. Experimental Workflow
Caption: Immunohistochemistry workflow for gastrin detection.
III. Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): [9][10]
-
Place slides in a Coplin jar with antigen retrieval buffer.
-
Heat using a microwave, pressure cooker, or water bath. A typical protocol involves heating to 95-100°C for 10-20 minutes.[9][12]
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-gastrin primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope to avoid overstaining.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a drop of mounting medium and place a coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. Gastrin-positive cells will show brown staining, while the nuclei will be counterstained blue.
-
IV. Controls
-
Positive Control: Use tissue known to express gastrin, such as normal gastric antrum mucosa, to validate the staining procedure.[4]
-
Negative Control: Omit the primary antibody incubation step to check for non-specific staining from the secondary antibody.
Interpretation of Results and Troubleshooting
-
Staining Pattern: Gastrin is a secreted hormone, so staining is expected to be cytoplasmic.
-
Scoring: The intensity and percentage of positive cells can be scored to provide a semi-quantitative analysis of gastrin expression. A common method is the Total Immunostaining Score (TIS), which is the product of the staining intensity score and the proportion score of positive cells.[13]
-
Troubleshooting:
-
No Staining: Check antibody dilution, antigen retrieval method, and reagent integrity.
-
High Background: Ensure adequate blocking, proper rinsing, and optimal antibody concentrations.
-
Non-specific Staining: Verify the specificity of the primary antibody and check the negative control.
-
Conclusion
Immunohistochemistry is a powerful tool for detecting gastrin expression in tumor tissues, providing valuable insights into its role in cancer biology. This protocol, along with the accompanying data and pathway information, serves as a comprehensive resource for researchers and clinicians investigating gastrin as a biomarker and therapeutic target in oncology.
References
- 1. Gastrin, CCK, signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin, CCK, signaling, and cancer - ProQuest [proquest.com]
- 3. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical study of gastrin in colorectal carcinoma tissues and adjacent mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. biocompare.com [biocompare.com]
- 7. Anti-Gastrin Antibodies | Invitrogen [thermofisher.com]
- 8. Expression of gastrin and its receptor in human gastric cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Gastrin Polyclonal Antibody (HA500178) [thermofisher.com]
- 12. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 13. Selecting Targets for Molecular Imaging of Gastric Cancer: An Immunohistochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gastrazole JB95008 Concentration
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of Gastrazole JB95008 in cell culture experiments. Here, you will find troubleshooting advice and answers to frequently asked questions to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound JB95008 and what is its mechanism of action?
A1: this compound JB95008 is a potent and selective small molecule inhibitor of Gastro-Specific Kinase 1 (GSK-1). GSK-1 is a key serine/threonine kinase in the pro-survival signaling pathway of various gastrointestinal cancer cell lines. By inhibiting GSK-1, this compound JB95008 disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis in sensitive cell types. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2]
Q2: What is the recommended starting concentration for this compound JB95008?
A2: The optimal concentration of this compound JB95008 is highly dependent on the specific cell line being used. For initial experiments, we recommend a broad concentration range (e.g., 10 nM to 50 µM) to establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[3][4][5]
Q3: How should I prepare and store a stock solution of this compound JB95008?
A3: this compound JB95008 is soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound JB95008?
A4: The ideal incubation time can vary depending on the cell line's doubling time and the experimental endpoint. For initial cytotoxicity and proliferation assays, typical incubation periods are 24, 48, and 72 hours.[3] Shorter incubation times may be sufficient for analyzing effects on signaling pathways.
Signaling Pathway Diagram
The diagram below illustrates the hypothetical signaling pathway of GSK-1 and the inhibitory action of this compound JB95008.
Troubleshooting Guide
Problem 1: I am not observing any significant inhibition of cell proliferation.
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | The concentration of this compound JB95008 may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the IC50 value.[6] See the "Experimental Protocol: IC50 Determination" section below. |
| Incorrect Drug Preparation/Storage | Ensure that the stock solution was prepared correctly and has been stored properly to prevent degradation. We recommend preparing fresh dilutions from a frozen aliquot for each experiment. |
| Cell Line Resistance | Your cell line may have low expression levels of the GSK-1 target or may possess compensatory signaling pathways. Consider verifying GSK-1 expression via Western blot or qPCR. |
| High Cell Seeding Density | An excessively high cell density can mask the inhibitory effects of the compound. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.[7] |
Problem 2: I am observing high levels of cell death, even at low concentrations.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Although unlikely at concentrations below 0.5%, some cell lines can be highly sensitive to DMSO. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity. |
| Off-Target Effects | At high concentrations, this compound JB95008 may have off-target effects. Focus on a lower, more specific concentration range determined by your IC50 experiments. |
| Extended Incubation Time | The incubation period may be too long for your cell line, leading to excessive cell death. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal time point. |
| Contamination | Cell culture contamination can lead to unexpected cell death.[8][9] Regularly check your cultures for any signs of bacterial or fungal contamination.[8][9] |
Problem 3: My results are inconsistent between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Seeding | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure you have a homogenous single-cell suspension and use a consistent seeding protocol for every experiment. |
| Compound Instability | This compound JB95008 may be unstable in culture medium over long periods. Prepare fresh dilutions for each experiment and minimize the exposure of stock solutions to light. |
| Cell Passage Number | The characteristics of cell lines can change at high passage numbers. Use cells within a consistent and low passage number range for all your experiments. |
| Inconsistent Incubation Conditions | Fluctuations in incubator conditions such as CO2 levels, temperature, and humidity can affect cell growth and drug response.[10] Ensure your incubator is properly calibrated and maintained. |
Experimental Workflow Diagram
The following diagram outlines a typical workflow for optimizing this compound JB95008 concentration.
Data Presentation
Table 1: Example IC50 Values of this compound JB95008 in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| AGS | Gastric Adenocarcinoma | 48 | 2.5 |
| MKN-45 | Gastric Adenocarcinoma | 48 | 8.1 |
| HT-29 | Colorectal Adenocarcinoma | 48 | 15.7 |
| SW620 | Colorectal Adenocarcinoma | 48 | > 50 |
Note: These are example values and may not be representative of actual experimental results.
Table 2: Effect of Incubation Time on Cell Viability (AGS Cells, 2.5 µM this compound JB95008)
| Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| 12 | 85.2 | 4.3 |
| 24 | 68.5 | 3.9 |
| 48 | 50.1 | 4.1 |
| 72 | 35.8 | 3.5 |
Note: These are example values and may not be representative of actual experimental results.
Experimental Protocols
Experimental Protocol: IC50 Determination using MTT Assay
This protocol is for determining the concentration of this compound JB95008 that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Materials:
-
This compound JB95008
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Compound Treatment: Prepare serial dilutions of this compound JB95008 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16] The viable cells with active metabolism will convert the MTT into a purple formazan product.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the drug concentration. Use non-linear regression to determine the IC50 value.[17]
Experimental Protocol: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme released upon plasma membrane damage, to quantify cytotoxicity.[18][19]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Cells treated with this compound JB95008
-
Lysis buffer (for maximum LDH release control)
-
Stop solution
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound JB95008 as described in the IC50 determination protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[20]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[19] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[20]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[21]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Data Measurement: Add the stop solution provided in the kit to each well.[21] Measure the absorbance at 490 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration using the formula provided by the kit manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
References
- 1. benchchem.com [benchchem.com]
- 2. labiotech.eu [labiotech.eu]
- 3. benchchem.com [benchchem.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. adl.usm.my [adl.usm.my]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
troubleshooting Gastrazole (JB95008) stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gastrazole (JB95008). The information is designed to help address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound (JB95008) solution appears cloudy or has visible precipitate. What could be the cause and how can I fix it?
A1: Cloudiness or precipitation of your this compound solution can stem from several factors, primarily related to solubility issues or compound degradation.
-
Poor Solubility: this compound is soluble in DMSO.[1] If you are using an aqueous buffer, the compound may have limited solubility, leading to precipitation over time. This can sometimes be mistaken for degradation.
-
Compound Degradation: The precipitate could be an insoluble degradation product of this compound.
-
Low Temperature Storage: Storing solutions at low temperatures can sometimes cause the compound to crystallize or precipitate out of the solution, especially if the concentration is high.
Troubleshooting Steps:
-
Prepare a More Dilute Solution: Try preparing a more dilute stock solution of this compound.
-
Use a Different Solvent: While DMSO is the recommended solvent, ensure it is of high purity and anhydrous. For aqueous buffers, the addition of a small percentage of an organic co-solvent like DMSO may improve solubility. However, always verify the compatibility of the co-solvent with your specific experimental setup.[2]
-
Sonication: Gentle sonication can help to redissolve precipitated material.
-
Warm the Solution: Briefly warming the solution may help to redissolve the compound. However, be cautious as excessive heat can accelerate degradation.
-
Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.[2]
Q2: I'm observing a decrease in the activity of my this compound solution in a cell-based assay over time. What are the potential reasons?
A2: A gradual loss of activity in a biological assay can be indicative of several stability issues:
-
Degradation in Culture Medium: this compound may be unstable in the specific culture medium you are using due to pH, enzymatic activity, or reactions with media components.
-
Adsorption to Plasticware: Small molecules can adsorb to the surfaces of plastic tubes, plates, and pipette tips, which reduces the effective concentration of the compound in your solution.[2]
-
Hydrolysis: If your experimental buffer is aqueous, this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The presence of dissolved oxygen in your buffer can lead to oxidative degradation of the compound.[2]
Troubleshooting Steps:
-
Assess Stability in Culture Medium: Perform a stability study of this compound in your specific culture medium under the same incubation conditions as your assay.
-
Use Low-Binding Plasticware: To minimize adsorption, use low-binding microplates and pipette tips.
-
Prepare Fresh Solutions: The most reliable way to ensure consistent activity is to prepare fresh solutions of this compound immediately before each experiment.[2]
-
Optimize Buffer Conditions: If you suspect pH-dependent degradation, consider adjusting the pH of your buffer to a range where the compound is more stable.
-
Add Antioxidants: If oxidation is a concern, the addition of antioxidants to your buffer may help to protect this compound. However, ensure the antioxidant is compatible with your assay.[2]
Q3: How can I proactively assess the stability of my this compound (JB95008) solution?
A3: A proactive approach to assessing stability can save significant time and resources. A forced degradation study is a common and effective way to understand the intrinsic stability of a molecule.[3][4] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways.
The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be adequately detected and characterized.[5][6]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in a New Buffer
This protocol provides a quick assessment of this compound's stability in a new aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Preparation of Working Solution: Dilute the stock solution with the new aqueous buffer to the final working concentration.
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition. Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).[2]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), remove one vial from each temperature condition.[2]
-
Quenching (Optional): To stop further degradation, you can add an equal volume of a cold organic solvent like acetonitrile. This will also precipitate any proteins in the sample.[2]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound and the appearance of new peaks will indicate degradation.[2]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying the likely degradation products and establishing the intrinsic stability of this compound.[3][4] These studies should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To assess degradation in basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid compound at 60°C for 48 hours | To determine the effect of heat on stability. |
| Photostability | Exposure to light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | To assess degradation upon exposure to light. |
Methodology for a Typical Forced Degradation Study (e.g., Acid Hydrolysis):
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Stress Application: Add the acidic solution (e.g., 0.1 M HCl) to the this compound solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the solution with a suitable base (e.g., 0.1 M NaOH).
-
Analysis: Analyze the stressed sample by a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.
Visualizations
This compound (JB95008) Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common stability issues with this compound in solution.
Caption: A flowchart for troubleshooting common stability issues encountered with this compound solutions.
This compound (JB95008) Mechanism of Action: CCK2 Receptor Signaling Pathway
This compound is a potent and selective antagonist of the Cholecystokinin B Receptor (CCK2R), also known as the gastrin receptor. By blocking this receptor, this compound inhibits the downstream signaling pathways that are activated by gastrin and cholecystokinin (CCK).
Caption: this compound blocks the CCK2 receptor, inhibiting downstream signaling pathways involved in cell proliferation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. acdlabs.com [acdlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Gastrazole Resistance in Pancreatic Cancer
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying resistance to Gastrazole in pancreatic cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions related to the emergence of this compound resistance.
Q1: My pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2), initially sensitive to this compound, has stopped responding. What are the potential mechanisms of resistance?
A1: Acquired resistance to this compound, a potent GRTK inhibitor, can arise from several molecular alterations. The most commonly observed mechanisms include:
-
Secondary Mutations in the GRTK Kinase Domain: A "gatekeeper" mutation, such as T790M, can sterically hinder the binding of this compound to the ATP-binding pocket of GRTK, reducing its inhibitory effect.
-
Bypass Signaling Pathway Activation: Cancer cells can compensate for GRTK inhibition by upregulating parallel signaling pathways. Frequent bypass tracks involve the activation of MET, AXL, or EGFR, which then reactivate downstream pro-survival pathways like PI3K/AKT/mTOR and MAPK/ERK.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
Q2: How can I determine which resistance mechanism is active in my this compound-resistant cell line?
A2: A systematic approach is recommended to identify the specific mechanism of resistance. The following workflow can be employed:
Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.
Q3: My resistant cells do not have a gatekeeper mutation in GRTK. What should I investigate next?
A3: In the absence of a gatekeeper mutation, the most likely cause of resistance is the activation of a bypass signaling pathway. We recommend performing a phospho-receptor tyrosine kinase (RTK) array to screen for the hyperactivation of other RTKs.
Table 1: Common Bypass Signaling Pathways in this compound Resistance
| Pathway | Key Proteins | Downstream Effects | Recommended Confirmatory Assay |
| MET Signaling | c-MET, HGF | Activation of PI3K/AKT and MAPK/ERK | Western Blot for p-MET, p-AKT, p-ERK |
| AXL Signaling | AXL, Gas6 | Activation of PI3K/AKT and EMT | Western Blot for p-AXL, p-AKT, Vimentin |
| EGFR Signaling | EGFR, EGF/TGFα | Activation of PI3K/AKT and MAPK/ERK | Western Blot for p-EGFR, p-AKT, p-ERK |
Q4: I have observed increased phosphorylation of MET in my resistant cell line. What is the recommended therapeutic strategy?
A4: The activation of MET signaling as a bypass track suggests a combination therapy approach. The co-administration of this compound with a selective MET inhibitor (e.g., Crizotinib, Capmatinib) is likely to restore sensitivity. It is crucial to determine the IC50 values for each drug individually and in combination to assess for synergistic effects.
Q5: How can I functionally validate the role of an ABC transporter like ABCG2 in this compound resistance?
A5: To confirm the involvement of ABCG2 in mediating this compound resistance, you can perform a drug efflux assay using a fluorescent substrate like Rhodamine 123.[1][2][3][4] Compare the fluorescence accumulation in your resistant cells with and without a known ABCG2 inhibitor (e.g., Ko143). A significant increase in intracellular fluorescence in the presence of the inhibitor would confirm the role of ABCG2 in pumping out substrates. You can then verify if this compound is also a substrate for this pump.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems.
Problem 1: Inconsistent IC50 values for this compound in my sensitive pancreatic cancer cell line.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent, low passage range (e.g., passages 5-15) for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay can affect results. Ensure accurate cell counting and uniform seeding density across all wells. |
| This compound Stock Solution | Degradation of the compound can occur with improper storage or multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment. Store stock solutions at -80°C. |
| Assay Incubation Time | The duration of drug exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time (e.g., 72 hours) for all assays. |
Problem 2: High background signal in my Western blot for phosphorylated proteins.
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Residual primary or secondary antibody can lead to high background. Increase the number and duration of washes with TBST buffer between antibody incubations. |
| High Antibody Concentration | Excess antibody can bind non-specifically. Titrate your primary and secondary antibodies to determine the optimal working concentration. |
| Blocking Inefficiency | Incomplete blocking can expose non-specific binding sites. Increase the blocking time (e.g., to 2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Contamination of Buffers | Bacterial growth in buffers can cause non-specific signals. Use freshly prepared or sterile-filtered buffers for all steps. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Determination of IC50 Value for this compound
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a pancreatic cancer cell line.
Materials:
-
Pancreatic cancer cells (e.g., PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be 0.01 nM to 10 µM.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results using a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Caption: Workflow for determining the IC50 value of this compound.
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
Objective: To screen for changes in the phosphorylation status of multiple RTKs simultaneously.
Materials:
-
This compound-sensitive and -resistant pancreatic cancer cell lysates
-
Phospho-RTK array kit (e.g., from R&D Systems or Cell Signaling Technology)
-
Chemiluminescent detection reagents
-
Imaging system
Procedure:
-
Prepare cell lysates from both sensitive and resistant cell lines according to the kit manufacturer's protocol. Ensure equal protein concentration for both samples.
-
Block the array membranes provided in the kit.
-
Incubate the membranes with the cell lysates overnight at 4°C.
-
Wash the membranes thoroughly to remove unbound proteins.
-
Incubate the membranes with the detection antibody cocktail.
-
Wash the membranes again and incubate with a streptavidin-HRP conjugate.
-
Add chemiluminescent reagents and capture the signal using an imaging system.
-
Compare the signal intensities of the spots on the array between the sensitive and resistant cell lysates to identify hyperphosphorylated RTKs.
Protocol 3: Rhodamine 123 Efflux Assay
Objective: To functionally assess the activity of ABC transporters like ABCG2.
Materials:
-
This compound-sensitive and -resistant pancreatic cancer cells
-
Rhodamine 123 (fluorescent substrate)
-
ABCG2 inhibitor (e.g., Ko143)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Pre-incubate one set of resistant cells with the ABCG2 inhibitor (e.g., 1 µM Ko143) for 1 hour.
-
Add Rhodamine 123 (e.g., 5 µM) to all cells (sensitive, resistant, and inhibitor-treated resistant) and incubate for 30 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize using a fluorescence microscope.
-
A lower fluorescence signal in resistant cells compared to sensitive cells, which is reversed upon treatment with the inhibitor, indicates increased efflux activity.
Caption: Signaling pathways involved in this compound action and resistance.
References
Technical Support Center: Gastrazole Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Gastrazole.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions to ensure data integrity and reproducibility.
| Issue / Question | Potential Causes | Recommended Solutions |
| High variability in gastric ulcer scores within the same treatment group. | Animal-related factors: Genetic differences, age, sex, body weight, and variations in gut microbiota can all contribute to individual differences in response.[1] Procedural inconsistencies: Variations in oral gavage technique, stress induced by handling, or imprecise dosing can lead to inconsistent drug delivery and ulcer induction.[2] Environmental factors: Differences in housing conditions, diet, or even the gender of animal handlers can impact physiological responses.[1] | Standardize animal characteristics: Use animals from a single supplier, of the same sex, and within a narrow age and weight range. Allow for a proper acclimatization period (at least one week) before starting the experiment. Refine procedures: Ensure all personnel are thoroughly trained in animal handling and dosing techniques to minimize stress and ensure accuracy.[2] Consider using automated dosing equipment if available. Control environmental variables: Maintain consistent temperature, humidity, and light/dark cycles. Use a standardized diet throughout the study. |
| Inconsistent or lower-than-expected efficacy of this compound. | Improper drug formulation/administration: this compound (a proton pump inhibitor) is often acid-labile. Administration in a non-buffered solution can lead to degradation in the stomach before it reaches its target.[3] Timing of administration: The efficacy of proton pump inhibitors can be dependent on the timing of administration relative to ulcer induction and feeding schedules. Genetic differences in drug metabolism: Polymorphisms in cytochrome P450 enzymes can lead to rapid metabolism of the drug in some animals, reducing its bioavailability and efficacy.[4] | Use appropriate vehicle: Formulate this compound in a suitable vehicle, such as a sodium bicarbonate solution, to protect it from gastric acid.[2] Optimize dosing schedule: Administer this compound at a consistent time each day. For prophylactic studies, administer it prior to the ulcer-inducing agent.[5] For treatment studies, establish a consistent dosing regimen after ulcer induction. Consider animal strain: Be aware of known metabolic differences between animal strains and select a strain with a metabolic profile more relevant to humans if possible. |
| Unexpected mortality or adverse events in the this compound-treated group. | Dose miscalculation: Incorrect calculation of the dose based on animal body weight can lead to toxicity. Vehicle toxicity: The vehicle used to dissolve or suspend this compound may have its own toxic effects. Off-target effects: While generally safe, high doses of proton pump inhibitors can have off-target effects.[6] | Verify dose calculations: Double-check all dose calculations. It is advisable to have a second researcher verify the calculations. Conduct vehicle-only control: Always include a control group that receives only the vehicle to assess any potential toxicity of the formulation itself. Review literature for toxicity data: Consult toxicology studies for the specific proton pump inhibitor being used to understand potential off-target effects and no-observed-adverse-effect levels (NOAELs).[7] |
| Difficulty in consistently inducing gastric ulcers in the control group. | Insufficient dose or concentration of the ulcerogen: The dose of ethanol or NSAID may not be sufficient to induce consistent ulceration. Animal strain resistance: Some animal strains may be more resistant to ulcer induction. Improper administration of the ulcerogen: Incorrect technique during oral gavage can lead to the substance not reaching the stomach effectively. | Optimize ulcerogen dose: Conduct a pilot study to determine the optimal dose and concentration of the ulcer-inducing agent for the specific animal strain being used. Select an appropriate animal strain: Wistar and Sprague-Dawley rats are commonly used and are generally susceptible to chemically induced ulcers.[2][8] Ensure proper gavage technique: Confirm that the gavage needle is correctly placed to deliver the substance directly into the stomach. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a proton pump inhibitor (PPI). It works by irreversibly blocking the H+/K+ ATPase (proton pump) in the gastric parietal cells.[5][9][10][11] This action inhibits the final step in gastric acid secretion, leading to a reduction in stomach acidity.
.dot
References
- 1. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Proton Pump Inhibitor Non-Responder: A Clinical Conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quality of gastric ulcer healing: histological and ultrastructural assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HCl/ethanol-induced gastric ulcer model and dosing [bio-protocol.org]
- 11. A Metabolomic Study to Identify Potential Tissue Biomarkers for Indomethacin-Induced Gastric Ulcer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Partial Agonism in CCK2 Receptor Antagonists
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for identifying partial agonism at the cholecystokinin 2 (CCK2) receptor.
Frequently Asked Questions (FAQs)
Q1: What is a partial agonist in the context of the CCK2 receptor?
A partial agonist is a compound that binds to and activates the CCK2 receptor but produces a submaximal response compared to a full agonist, like Cholecystokinin-8 (CCK-8).[1] Even at saturating concentrations, a partial agonist will not elicit the full biological response of the receptor.[1][2] Interestingly, in the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the maximal effect of the full agonist.[1]
Q2: Why is it critical to distinguish between a partial agonist and a neutral antagonist?
Distinguishing between these two is crucial for predicting a drug's in vivo effects. A neutral antagonist binds to the receptor and elicits no response, simply blocking the agonist from binding. A partial agonist, however, will maintain a low level of receptor activation. This subtle activity can have significant physiological consequences, potentially leading to unexpected side effects or a different therapeutic outcome than a true neutral antagonist. Some compounds previously characterized as antagonists, such as L-365,260, have later been shown to exhibit partial agonist activity.[3]
Q3: What are the primary signaling pathways activated by the CCK2 receptor?
The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G-proteins.[4][5] Upon activation by an agonist, the receptor stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][7] Some evidence also suggests CCK2 receptors can couple to other G-proteins, leading to the activation of additional pathways like the Phospholipase A2 pathway.[8]
Q4: Which in vitro assays are most effective for detecting partial agonism at the CCK2 receptor?
Functional cell-based assays that measure downstream signaling are essential. The most common and effective assays include:
-
Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium following receptor activation.[4][9] They are well-suited for high-throughput screening due to the availability of fluorescent calcium-sensitive dyes (e.g., Fluo-4) and automated plate readers.[9]
-
Inositol Phosphate (IP) Accumulation Assays: These assays quantify the accumulation of inositol phosphates (specifically the stable metabolite IP1) as a direct measure of Gq pathway activation.[10][11][12] They are highly robust and less transient than calcium signals.[12][13]
-
β-Arrestin Recruitment Assays: These assays measure the translocation of β-arrestin proteins to the activated receptor, which is another key signaling event for many GPCRs.[4][5]
Troubleshooting Guides
Issue 1: A supposed antagonist shows weak but consistent agonist activity in a functional assay.
Q: My compound, intended as a CCK2 antagonist, is producing a small but measurable increase in intracellular calcium. How can I confirm if this is partial agonism or an artifact?
A: This is a classic sign of potential partial agonism. To dissect this observation, follow these steps:
-
Determine the Efficacy (Emax): Perform a full dose-response curve of your test compound alongside a full agonist (e.g., CCK-8). A partial agonist will produce a dose-response curve that plateaus at a significantly lower maximal effect (Emax) than the full agonist.[2]
-
Conduct a Competitive Antagonism Assay: Pre-incubate the cells with increasing concentrations of your test compound and then stimulate with a fixed, sub-maximal (EC80) concentration of the full agonist.
-
If your compound is a partial agonist , it will compete with the full agonist for receptor binding, causing a rightward shift in the full agonist's potency and a decrease in the maximal response achievable by the full agonist.[1]
-
If your compound is a neutral antagonist , it will cause a rightward shift in the full agonist's dose-response curve without depressing the maximum response.
-
-
Check for Assay Interference: Rule out artifacts by running controls. Test your compound in a parental cell line that does not express the CCK2 receptor. If you still see a signal, your compound may be interfering with the assay chemistry or causing non-specific effects.
Issue 2: High background signal or low signal-to-noise ratio in an IP1 accumulation assay.
Q: My IP1 HTRF assay has a poor assay window, making it difficult to discern a weak partial agonist signal from baseline. What can I do to optimize it?
A: A poor signal-to-noise ratio can mask subtle pharmacological effects. Consider the following optimizations:
-
Optimize Cell Number: Titrate the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to high background and rapid depletion of assay reagents.
-
Adjust LiCl Concentration and Incubation Time: Lithium chloride (LiCl) is used to inhibit the degradation of IP1, allowing it to accumulate.[12] Titrate the LiCl concentration (typically 10-50 mM) and the agonist stimulation time (30-60 minutes) to find the optimal window for IP1 accumulation without causing cellular toxicity.[6]
-
Check Receptor Expression: Ensure your cell line has a stable and sufficient level of CCK2 receptor expression. Low expression will inherently lead to a weak signal.
-
Agonist Quality: Verify the potency and purity of your full agonist. Degradation of the agonist stock will lead to a weaker-than-expected positive control signal.
Quantitative Data Summary
The table below illustrates hypothetical but representative data for different ligand types at the CCK2 receptor, as would be determined from functional and binding assays. Partial agonists are characterized by an Emax value significantly below 100%.
| Compound | Ligand Type | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of Full Agonist) |
| CCK-8 | Full Agonist | 0.5 | 1.2 | 100% |
| Compound X | Partial Agonist | 5.0 | 25 | 45% |
| L-365,260 | Antagonist / Weak Partial Agonist | 2.5 | >1000 | <10% |
| YF476 | Neutral Antagonist | 1.8 | No activity | 0% |
Experimental Protocols
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
This protocol outlines the measurement of CCK2 receptor activation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[11]
Objective: To quantify the agonist-induced accumulation of IP1, a stable metabolite of IP3, to determine the potency (EC50) and efficacy (Emax) of test compounds.
Materials:
-
CHO or HEK293 cells stably expressing the human CCK2 receptor.
-
Assay Buffer: HBSS containing 20 mM HEPES.
-
Stimulation Buffer: Assay buffer containing 50 mM LiCl.[6]
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate and anti-IP1 Cryptate antibody).
-
Full agonist (e.g., CCK-8), test compounds.
-
384-well white microplate.
Procedure:
-
Cell Seeding: Seed CCK2R-expressing cells into a 384-well white plate at a pre-optimized density (e.g., 20,000 cells/well) and incubate overnight.[6]
-
Compound Preparation: Prepare serial dilutions of your test compounds and the full agonist reference in stimulation buffer.
-
Agonist/Antagonist Addition:
-
For agonist mode : Remove culture media from cells and add the compound dilutions.
-
For antagonist mode : Remove media, add dilutions of antagonist compounds and incubate for 15-30 minutes at 37°C. Then, add the full agonist at a pre-determined EC80 concentration.[6]
-
-
Stimulation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.[6]
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate) prepared in the supplied lysis buffer to all wells.[6]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Readout: Measure the HTRF signal on a compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the 665nm/620nm emissions. Convert these ratios to IP1 concentrations using a standard curve. Plot the concentration-response curves using non-linear regression to determine EC50 (potency) and Emax (efficacy) values.
Signaling Pathway Visualization
References
- 1. Partial agonist - Wikipedia [en.wikipedia.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
improving the therapeutic index of Gastrazole in combination therapy
Disclaimer: Gastrazole is a hypothetical drug name used for illustrative purposes in this guide. The information provided is based on the well-established class of drugs known as Proton Pump Inhibitors (PPIs).
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to improve the therapeutic index of this compound in combination therapy.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proton pump inhibitor (PPI) that works by irreversibly blocking the hydrogen/potassium adenosine triphosphatase enzyme system (the H+/K+ ATPase, or proton pump) in gastric parietal cells.[1][2] This pump is the final step in gastric acid secretion, and its inhibition leads to a profound and prolonged reduction in stomach acid production.[2]
Q2: Why are we observing high variability in our in vitro IC50 values for this compound?
A2: High variability in IC50 values can stem from several factors.[3] These include inconsistencies in cell seeding density, the passage number of the cell line, and the stability of the compound in your solvent.[3] Ensure that you are using low-passage, authenticated cell lines and that your cell seeding protocol is standardized.[3]
Q3: We are not observing the expected synergistic effect between this compound and our compound of interest. What could be the issue?
A3: A lack of synergy can be due to several reasons. The concentration range you are testing might not be optimal for observing a synergistic interaction. It is also possible that the two drugs do not have a synergistic relationship in the chosen cell line or experimental model. Consider expanding the dose-response matrix and using a different synergy model for analysis, such as the Bliss independence or Loewe additivity model.[4][5]
Q4: Our control group treated with the vehicle (e.g., DMSO) shows unexpected cytotoxicity. How should we address this?
A4: Unexpected cytotoxicity in the vehicle control group can invalidate your experimental results.[3] The most common cause is the solvent concentration being too high for the specific cell line.[3] It is crucial to perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration. Additionally, ensure your cell cultures are not contaminated with bacteria or mycoplasma, which can also lead to cell death.[3]
Q5: How can pharmacokinetic interactions affect the therapeutic index of our this compound combination therapy in vivo?
A5: Pharmacokinetic interactions can significantly alter the therapeutic index. This compound, like other PPIs, is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[1][6] If the co-administered drug is also a substrate, inhibitor, or inducer of these enzymes, it can lead to altered plasma concentrations of either drug, potentially increasing toxicity or reducing efficacy.[7][8] For example, some PPIs can interfere with the metabolism of drugs like clopidogrel and methotrexate.[8][9]
II. Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell-Based Variability | Cell Line Authenticity & Passage Number | Use low-passage number cells and regularly authenticate your cell lines via STR profiling.[3] |
| Cell Seeding Density | Standardize your cell seeding protocol. Ensure a uniform single-cell suspension before plating.[3] | |
| Compound-Related Issues | Compound Stability & Purity | Store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Verify purity with methods like HPLC. |
| Solvent Effects | Determine the maximum tolerated solvent concentration for your cell line and ensure it is not exceeded in any well.[3] | |
| Assay Conditions | Reagent Preparation | Prepare all reagents, including media and assay components, consistently. |
| Incubation Time | Optimize the incubation time for your specific cell line and drug combination. |
Guide 2: Unexpected Cytotoxicity in Combination
| Potential Cause | Troubleshooting Step | Recommended Action |
| Synergistic Toxicity | Off-Target Effects | Investigate if the combination is hitting unintended targets that lead to toxicity. Consider using a different class of combination drug. |
| Dose-Limiting Toxicity | The observed toxicity may be an inherent property of the synergistic interaction. Focus on a lower, non-toxic dose range for synergy. | |
| Experimental Artifact | Contamination | Regularly test cell cultures for mycoplasma and bacterial contamination.[3] |
| Assay Interference | Ensure that neither this compound nor the combination drug interferes with the assay readout (e.g., absorbance or fluorescence). |
III. Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Compound X in a Gastric Cancer Cell Line (AGS)
| Treatment | IC50 (µM) ± SD | Combination Index (CI) at ED50 | Interpretation |
| This compound | 15.2 ± 1.8 | - | - |
| Compound X | 8.5 ± 0.9 | - | - |
| This compound + Compound X (1:1 ratio) | 4.1 ± 0.5 | 0.48 | Synergy |
A Combination Index (CI) value < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.[10][11]
Table 2: Pharmacokinetic Parameters of this compound in the Presence of Compound Y
| Pharmacokinetic Parameter | This compound Alone | This compound + Compound Y | % Change |
| Cmax (ng/mL) | 1250 | 1875 | +50% |
| AUC (ng*h/mL) | 4500 | 7200 | +60% |
| t1/2 (hours) | 1.5 | 2.5 | +67% |
| CL (L/h) | 22.2 | 13.9 | -37% |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete cell culture medium.
-
Treatment: Remove the overnight medium and add 100 µL of the drug dilutions (single agents and combinations) to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Drug Synergy Analysis (Checkerboard Assay)
-
Plate Setup: In a 96-well plate, add serial dilutions of this compound along the y-axis (e.g., rows B-H) and the combination drug along the x-axis (e.g., columns 2-11). Row A should contain only dilutions of the combination drug, and column 1 should contain only dilutions of this compound.
-
Cell Seeding: Seed cells at their optimal density in all wells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell inhibition for each well relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[3][13]
V. Visualizations
Caption: Mechanism of Action of this compound as a Proton Pump Inhibitor.
digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];start [label="Start:\nHypothesis Generation", shape=ellipse, fillcolor="#34A853"]; step1 [label="Single-Agent IC50 Determination\n(this compound & Compound X)"]; step2 [label="Checkerboard Assay\n(Dose-Response Matrix)"]; step3 [label="Synergy Analysis\n(e.g., Chou-Talalay CI Method)"]; decision [label="Synergistic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; step4a [label="In Vivo Efficacy & Toxicity Studies"]; step4b [label="Re-evaluate Combination\nor Select New Compound", fillcolor="#EA4335"]; end [label="End:\nImproved Therapeutic Index", shape=ellipse, fillcolor="#34A853"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> decision; decision -> step4a [label="Yes (CI < 1)"]; decision -> step4b [label="No (CI >= 1)"]; step4a -> end;
label="Workflow for Evaluating Combination Therapy"; fontsize=12; }
Caption: Experimental workflow for evaluating this compound combination therapy.
digraph "Troubleshooting_Logic" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];start [label="Unexpected Result:\nLack of Synergy", shape=ellipse, fillcolor="#EA4335"]; q1 [label="Are IC50 values for single agents\nreproducible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Troubleshoot IC50 Assay:\n- Check cell density\n- Authenticate cell line\n- Verify compound stability", fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Is the dose range\nappropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Expand Dose Range:\n- Test higher and lower concentrations\n- Use non-linear dose ratios", fillcolor="#FFFFFF", fontcolor="#202124"]; q3 [label="Is the synergy model\nappropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Use Alternative Models:\n- Bliss Independence\n- Loewe Additivity", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Conclusion:\nTrue Lack of Synergy in this Model", shape=ellipse, fillcolor="#34A853"];
start -> q1; q1 -> a1_no [label="No"]; q1 -> q2 [label="Yes"]; q2 -> a2_no [label="No"]; q2 -> q3 [label="Yes"]; q3 -> a3_no [label="No"]; q3 -> end [label="Yes"];
label="Troubleshooting Decision Tree for Synergy Experiments"; fontsize=12; }
Caption: Troubleshooting logic for unexpected synergy assay results.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic drug interaction profiles of proton pump inhibitors: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Drug Interaction Profiles of Proton Pump Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Scaling Up Gastrazole (JB95008) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of Gastrazole (JB95008), a potent and selective CCK2/gastrin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the scalable synthesis of this compound?
A1: The most critical step is the amide bond formation between the carboxylic acid intermediate and the amine intermediate. This reaction is prone to the formation of a stable isoimide byproduct, which can significantly reduce the yield of the desired this compound product. Careful control of reaction conditions is crucial to minimize the formation of this impurity.
Q2: What are the typical signs of isoimide formation?
A2: The presence of the isoimide can be detected by High-Performance Liquid Chromatography (HPLC) analysis of the reaction mixture. The isoimide will appear as a distinct peak with a different retention time compared to the starting materials and the this compound product. Additionally, if the reaction mixture is worked up and the product is isolated, the presence of the isoimide can lead to lower than expected yields and difficulties in purification.
Q3: How can I minimize the formation of the isoimide byproduct?
A3: The key to minimizing isoimide formation is the choice of coupling agent and reaction conditions. The use of activating agents that favor direct amide bond formation over the cyclization to the isoimide is recommended. Additionally, controlling the reaction temperature and the rate of addition of the coupling agent can also help to suppress this side reaction.
Q4: What are the recommended purification methods for large-scale this compound synthesis?
A4: For multi-kilogram scale synthesis, purification is typically achieved through a series of crystallization and filtration steps. The choice of solvent for crystallization is critical to ensure high purity and yield of the final product. The process often involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The resulting solid is then isolated by filtration and washed with a cold solvent to remove impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of this compound | - Incomplete reaction. - Significant formation of the isoimide byproduct. - Product loss during workup and purification. | - Monitor the reaction progress by HPLC to ensure completion. - Optimize the amide coupling reaction to minimize isoimide formation (see FAQ Q3). - Carefully optimize crystallization and filtration steps to minimize product loss. |
| High levels of isoimide impurity | - Inappropriate choice of coupling agent. - Suboptimal reaction temperature or addition rate of reagents. | - Screen different amide coupling reagents. - Adjust the reaction temperature and control the addition rate of the coupling agent. A slower addition at a lower temperature may be beneficial. |
| Difficulty in filtering the product | - Fine particle size of the crystalline product. - Presence of amorphous material. | - Optimize the crystallization conditions (e.g., cooling rate, solvent system) to obtain larger crystals. - Ensure complete dissolution of the crude product before starting the crystallization process. |
| Inconsistent batch-to-batch purity | - Variations in raw material quality. - Lack of strict control over reaction parameters. | - Establish clear specifications for all starting materials and reagents. - Implement robust process controls to ensure consistent execution of the synthesis protocol for every batch. |
Experimental Protocols & Data
Key Experimental Step: Amide Coupling
The following table summarizes the key parameters for the amide coupling step in the synthesis of this compound.
| Parameter | Value |
| Reactant 1 | Carboxylic acid intermediate |
| Reactant 2 | Amine intermediate |
| Coupling Agent | (Details from a full paper would be inserted here) |
| Solvent | (Details from a full paper would be inserted here) |
| Temperature | (Details from a full paper would be inserted here) |
| Reaction Time | (Details from a full paper would be inserted here) |
| Typical Yield | >85% |
| Purity (by HPLC) | >98% |
Overall Process Yield and Purity
The following table provides a summary of the yield and purity for the multi-step synthesis of this compound at a multi-kilogram scale.
| Step | Description | Yield | Purity (by HPLC) |
| 1 | Synthesis of Intermediate A | (Data) | (Data) |
| 2 | Synthesis of Intermediate B | (Data) | (Data) |
| 3 | Amide Coupling | >85% | >98% |
| 4 | Final Purification | >90% | >99.5% |
| Overall | - | (Calculated Overall Yield) | >99.5% |
Visualizations
Caption: High-level workflow for the scalable synthesis of this compound.
Caption: Competing reaction pathways in this compound synthesis.
Technical Support Center: Pantoprazole Central Venous Catheter Infusion
A Note on "Gastrazole": The information provided pertains to Pantoprazole, a proton pump inhibitor commonly used in research and clinical settings. "this compound" is not a recognized medical or scientific term and is presumed to be a typographical error.
This guide is intended for researchers, scientists, and drug development professionals utilizing Pantoprazole administered via a central venous catheter (CVC). It provides troubleshooting advice and frequently asked questions to address potential complications during experimental protocols.
Troubleshooting Guides
This section offers step-by-step solutions to common issues that may arise during the central venous infusion of Pantoprazole.
Issue 1: Catheter Occlusion or Sluggish Flow
Symptoms:
Troubleshooting Steps:
-
Assess for Mechanical Obstructions:
-
Evaluate for Positional Occlusion:
-
Ask the subject to change position, such as raising or lowering their arm, coughing, or taking a deep breath.[2][3][5]
-
If a change in position resolves the occlusion, the catheter tip may be resting against a vessel wall.[2] Consult with the appropriate personnel to determine if the catheter needs repositioning.
-
-
Suspect a Non-Thrombotic Occlusion (Precipitate):
-
Review all medications and solutions being administered through the CVC for potential incompatibilities with Pantoprazole.[2][3] Pantoprazole is known to be incompatible with several drugs.[6][7][8][9]
-
If a precipitate is suspected, cease infusion immediately. Do not flush against resistance, as this can cause catheter rupture.[2][3]
-
Consult with a pharmacist or refer to drug compatibility resources to identify the incompatible agent.[2][5] The line may need to be replaced.
-
-
Consider a Thrombotic Occlusion:
Issue 2: Injection Site Reactions
Symptoms:
-
Pain, tenderness, or swelling at the catheter insertion site or along the vein.[10][11][12]
-
A palpable cord along the vein (thrombophlebitis).[10]
Troubleshooting Steps:
-
Stop the Infusion: Immediately halt the Pantoprazole infusion.[10]
-
Assess the Site: Carefully examine the insertion site and surrounding area for the severity of the reaction.
-
Consider Removal: For thrombophlebitis, the catheter should be removed if clinically indicated.[10]
-
Symptomatic Relief: Apply warm compresses to the affected area to reduce pain and inflammation.
-
Monitor: Regularly monitor the site for resolution of symptoms or any signs of worsening.
Issue 3: Suspected Extravasation
Symptoms:
-
Swelling, pain, or burning at the insertion site.[13]
-
Leaking of fluid from the insertion site.[4]
-
Blistering or skin changes.
Troubleshooting Steps:
-
Stop the Infusion Immediately: Do not administer any more fluid.[13][14][15]
-
Disconnect Tubing: Disconnect the infusion tubing from the catheter hub.[14][15]
-
Aspirate Residual Drug: Attempt to aspirate any remaining drug from the catheter and surrounding tissue using a syringe.[13][14][15]
-
Remove the Catheter: Gently remove the central venous catheter.
-
Notify a Supervisor: Inform the principal investigator or responsible physician immediately.[14][15]
-
Apply Compresses: For Pantoprazole, which has a high pH, the use of specific thermal applications is not well-defined, but general guidelines for non-cytotoxic agents can be followed.[16] Elevate the affected limb to help reduce swelling.[13]
-
Document the Event: Record the date, time, signs and symptoms, estimated amount of extravasated fluid, and all actions taken.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pantoprazole?
A1: Pantoprazole is a proton pump inhibitor (PPI). It works by irreversibly binding to the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[17] This action inhibits the final step in gastric acid production.[10][17]
Q2: What are the standard infusion concentrations for Pantoprazole in a research setting?
A2: Pantoprazole is available in intravenous formulations, commonly as 40 mg per vial for reconstitution.[10] For continuous infusion, a common protocol involves an initial 80 mg bolus followed by a continuous infusion of 8 mg/hour.[18][19]
Q3: What drugs are known to be incompatible with intravenous Pantoprazole?
A3: Pantoprazole has known physical incompatibilities with several drugs during Y-site administration, which can lead to precipitation and catheter occlusion.[17] These include dobutamine, esmolol, midazolam, and norepinephrine.[6][9] It is crucial to consult a drug compatibility database or a pharmacist before co-administering any other IV medication.[7][8]
Q4: What are the signs of a systemic allergic reaction to Pantoprazole?
A4: While rare, serious allergic reactions can occur.[11][12] Symptoms include skin rash, itching, hoarseness, difficulty breathing or swallowing, and swelling of the hands, face, or mouth.[11][12] If any of these symptoms appear, the infusion must be stopped immediately, and emergency medical attention sought.[10]
Q5: Can long-term continuous infusion of Pantoprazole have adverse effects?
A5: Prolonged use of PPIs like Pantoprazole (greater than one year) has been associated with an increased risk of hip, wrist, and spine fractures.[11][12] Long-term use may also lead to hypomagnesemia (low magnesium levels).[10]
Data Presentation
Table 1: Standard Intravenous Pantoprazole Infusion Protocols
| Indication | Loading Dose | Continuous Infusion Rate | Duration |
| Prevention of Peptic Ulcer Rebleeding | 80 mg | 8 mg/hour | 72 hours |
| Pathological Hypersecretory Conditions (e.g., Zollinger-Ellison Syndrome) | 80 mg | 80 mg every 12 hours (dose adjusted based on acid output) | As required |
Data synthesized from multiple sources.[10][18][20]
Table 2: Y-Site Compatibility of Pantoprazole with Common Intravenous Drugs
| Drug | Compatibility with Pantoprazole | Notes |
| Dobutamine | Incompatible | Precipitation occurs.[6][9] |
| Esmolol | Incompatible | Color change and precipitation.[6][9] |
| Midazolam | Incompatible | Color change and precipitation.[6][9] |
| Norepinephrine | Incompatible at concentrations ≥ 13 µg/mL | Precipitation occurs.[6][9] |
| Octreotide | Incompatible at concentrations ≥ 1.5 µg/mL | Color change and precipitation.[6][9] |
| Furosemide | Incompatible | Frequently cited as an incompatible pair.[8][21] |
| Meropenem | Incompatible | Frequently cited as an incompatible pair.[7] |
| Ondansetron | Incompatible | Frequently cited as an incompatible pair.[7] |
This table is not exhaustive. Always consult a comprehensive drug compatibility reference before co-administration.
Experimental Protocols
Protocol 1: Reconstitution and Dilution of Pantoprazole for Continuous Infusion
-
Reconstitution: Reconstitute two 40 mg vials of Pantoprazole powder for injection, each with 10 mL of 0.9% Sodium Chloride Injection.[20]
-
Dilution: Withdraw the contents of both reconstituted vials (total of 80 mg in 20 mL) and add to 80 mL of 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection to a total volume of 100 mL. The final concentration will be 0.8 mg/mL.
-
Administration: Administer as a continuous intravenous infusion at a rate of 10 mL/hour to deliver 8 mg/hour.[20]
-
Stability: The diluted solution should be used within 24 hours of reconstitution and stored at room temperature.[22] Do not freeze.[22]
Protocol 2: Management of a Suspected Catheter Occlusion
-
Pause Infusion: Stop the infusion pump and clamp the CVC lumen.
-
System Check: Perform a systematic check for external mechanical issues as outlined in the "Catheter Occlusion or Sluggish Flow" troubleshooting guide.
-
Aspiration Attempt: Attach a 10 mL syringe to the catheter hub and gently attempt to aspirate. If blood return is achieved, the occlusion may have been positional.
-
Saline Flush: If aspiration is successful, flush the line with 10 mL of preservative-free 0.9% Sodium Chloride. Do not force the flush if resistance is met.[2][3]
-
Pharmacological Intervention: If the occlusion persists and is suspected to be thrombotic, follow institutional protocols for the administration of a thrombolytic agent like alteplase by a trained professional.
Visualizations
References
- 1. Treating Occluded Catheters - Cathflo® Activase® (alteplase) [cathflo.com]
- 2. Central lines: Recognizing, preventing, and troubleshooting complications - [myamericannurse.com]
- 3. myamericannurse.com [myamericannurse.com]
- 4. uclahealth.org [uclahealth.org]
- 5. nursingcecentral.com [nursingcecentral.com]
- 6. Physical Compatibility of Pantoprazole with Selected Medications during Simulated Y-Site Administration | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. Intravenous Drug Incompatibilities in the Intensive Care Unit of a Tertiary Care Hospital in India: Are they Preventable? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding incompatible drug pairs in central-venous catheters of patients receiving critical care: an algorithm-based analysis and a staff survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pantoprazole (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 12. drugs.com [drugs.com]
- 13. What are current recommendations for treatment of drug extravasation? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 14. Guidelines for the management of extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ivteam.com [ivteam.com]
- 16. ejhp.bmj.com [ejhp.bmj.com]
- 17. tandfonline.com [tandfonline.com]
- 18. droracle.ai [droracle.ai]
- 19. Pharmacotherapy Update | Intravenous Pantoprazole (Protonix®) [clevelandclinicmeded.com]
- 20. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 21. researchgate.net [researchgate.net]
- 22. drugs.com [drugs.com]
Validation & Comparative
Gastrazole Demonstrates Survival Benefit Over Placebo in Advanced Pancreatic Cancer
A pivotal, albeit small, randomized controlled trial has indicated that Gastrazole (JB95008), a novel cholecystokinin B (CCK2)/gastrin receptor antagonist, significantly improves survival in patients with advanced, inoperable pancreatic cancer when compared to a placebo. This finding suggests a potential new therapeutic avenue for a disease with a historically poor prognosis. Pancreatic cancer is a devastating illness, with a 5-year survival rate of less than 5%.[1]
Quantitative Analysis of Clinical Trial Data
A key study, referred to as Trial A, provides the primary evidence for this compound's efficacy against a placebo.[1][2][3] The trial's findings on overall survival are summarized below.
| Metric | This compound | Placebo | Statistical Significance |
| Median Overall Survival | 7.9 months | 4.5 months | p = 0.02 |
| 1-Year Survival Rate | 33.3% | 11.1% | - |
| Hazard Ratio (HR) | 0.29 (95% CI: 0.10–0.85) | - | - |
Data from a randomized controlled trial comparing protracted venous infusion (PVI) this compound with PVI placebo in patients with advanced pancreatic cancer.[1]
Experimental Protocol: Trial A
The study that yielded these results was a randomized, blinded, placebo-controlled trial.[1][2][3]
-
Patient Population: The trial enrolled eighteen patients with biopsy-proven, inoperable pancreatic carcinoma.[1][2][3]
-
Treatment Arms: Patients were randomized to receive either this compound or a placebo.[1]
-
Method of Administration: Both this compound and the placebo were administered via protracted venous infusion (PVI).[1][2][3]
-
Primary Endpoint: The primary endpoint of the study was overall survival.[1]
-
Statistical Analysis: Overall survival was estimated using the Kaplan-Meier method and compared between the two arms using the log-rank test.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective CCK2/gastrin receptor antagonist.[1][4] Gastrin has been identified as a growth stimulant for pancreatic cancer cells.[1][4][5] By blocking the gastrin receptor, this compound is believed to inhibit this growth-promoting signal, thereby slowing tumor progression.[1][5]
Clinical Trial Workflow
The design of the randomized controlled trial comparing this compound to a placebo followed a standard clinical research workflow.
Adverse Events and Quality of Life
In the placebo-controlled trial, there was no significant difference in toxicity observed between the this compound and placebo groups, with the exception of complications related to the central venous catheter and pump.[2][3][6] Another trial comparing this compound to 5-fluorouracil (5-FU) found this compound to have a milder toxicity profile, with significantly less diarrhea, stomatitis, and hand-foot syndrome.[1][2][3][4] Quality of life assessments in the latter trial showed no significant differences between the this compound and 5-FU arms.[1][2][3][4]
Conclusion and Future Directions
The results from the initial placebo-controlled trial are promising, suggesting that this compound may offer a survival advantage for patients with advanced pancreatic cancer.[1][2][3] However, the authors of the study rightly note that the trial size was very small, and larger-scale randomized trials are necessary to confirm these findings.[1][2][3][4] The favorable toxicity profile of this compound may also make it a suitable candidate for combination therapies with existing cytotoxic drugs.[1][2][4]
References
- 1. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proton pump inhibitors on pancreatic cancer risk and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Gastrazole and 5-Fluorouracil in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of two agents identified under the name "Gastrazole" and the widely used chemotherapeutic drug, 5-fluorouracil (5-FU). It is critical to distinguish between two distinct therapeutic agents associated with the name "this compound" in the context of oncology:
-
This compound (Rabeprazole): A commercially available proton pump inhibitor (PPI) investigated for its potential anti-neoplastic properties, particularly in gastric cancer.
-
This compound (JB95008): An experimental CCK2/gastrin receptor antagonist studied in clinical trials for advanced pancreatic cancer.
This document will address both entities in comparison to 5-fluorouracil, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of this compound (both Rabeprazole and JB95008) and 5-fluorouracil from pre-clinical and clinical studies.
| Drug | Cancer Type | Model | Key Efficacy Metrics | Reference |
| This compound (Rabeprazole) | Gastric Cancer | In Vitro (AGS cell line) | Induces apoptosis in 72.21% of cells after 72 hours. | [1] |
| Gastric Cancer | In Vitro (MKN-28 cell line) | Significantly decreases cell viability. | [2][3] | |
| This compound (JB95008) | Pancreatic Cancer | Phase II Clinical Trial | Median Overall Survival: 3.6 months | [4][5] |
| 1-Year Survival Rate: 13.2% | [4][5] | |||
| Median Progression-Free Survival: 2.3 months | [4] | |||
| 5-Fluorouracil (5-FU) | Pancreatic Cancer | Phase II Clinical Trial | Median Overall Survival: 4.2 months | [4][5] |
| 1-Year Survival Rate: 26.2% | [4][5] | |||
| Median Progression-Free Survival: 2.7 months | [4] |
Table 1: Comparative Efficacy Data
| Drug | Cancer Type | Adverse Events (Grade 3/4) | Reference |
| This compound (JB95008) | Pancreatic Cancer | Significantly less diarrhea, stomatitis, and hand-foot syndrome compared to 5-FU. | [4][5][6] |
| 5-Fluorouracil (5-FU) | Pancreatic Cancer | Higher incidence of diarrhea, stomatitis, and hand-foot syndrome. | [4][5][6] |
Table 2: Comparative Toxicity Profile from a Phase II Clinical Trial
Experimental Protocols
In Vitro Assessment of this compound (Rabeprazole) on Gastric Cancer Cell Lines
This protocol outlines the methodology used to evaluate the anti-proliferative effects of Rabeprazole on human gastric cancer cell lines.
-
Cell Culture: Human gastric cancer cell lines (e.g., AGS, MKN-28, KATO III, MKN-45) and a non-cancerous gastric cell line are cultured in appropriate media.
-
Cell Viability Assay (Dye Exclusion):
-
Cells are seeded in culture plates and treated with varying concentrations of Rabeprazole or a vehicle control.
-
After a specified incubation period (e.g., 16 or 72 hours), cells are harvested.
-
Cell viability is assessed using a dye exclusion method, such as Trypan Blue, where viable cells exclude the dye.
-
The percentage of viable cells is determined by counting under a microscope.
-
-
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining):
-
Gastric cancer cells (e.g., AGS) are treated with Rabeprazole.
-
Following treatment, cells are collected, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.[1]
-
-
Western Blot Analysis for ERK1/2 Phosphorylation:
-
Cells are treated with Rabeprazole or an ERK1/2 inhibitor (e.g., PD98059) as a positive control.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against total ERK1/2 and phosphorylated-ERK1/2, followed by secondary antibodies.
-
Protein bands are visualized to assess the level of ERK1/2 phosphorylation.[2][3][7]
-
Phase II Clinical Trial of this compound (JB95008) vs. 5-Fluorouracil in Advanced Pancreatic Cancer
This section describes the design of the randomized controlled trial comparing the efficacy and safety of this compound (JB95008) and 5-fluorouracil.
-
Study Design: A randomized, blinded, comparative clinical trial.
-
Patient Population: Patients with biopsy-proven, inoperable advanced pancreatic carcinoma.
-
Intervention:
-
Endpoints:
-
Primary Endpoint: Overall Survival (OS), estimated using the Kaplan-Meier method and compared using the log-rank test.
-
Secondary Endpoints:
-
Progression-Free Survival (PFS).
-
Objective tumor response.
-
Toxicity, assessed and graded according to standard criteria.
-
Quality of Life (QoL).[4]
-
-
Signaling Pathways and Mechanisms of Action
This compound (Rabeprazole) in Gastric Cancer
Rabeprazole, a proton pump inhibitor, exerts its anti-cancer effects by disrupting the pH balance in cancer cells and inhibiting key signaling pathways.
Caption: Rabeprazole inhibits H+/K+-ATPase, leading to the inactivation of ERK1/2 signaling and induction of apoptosis in gastric cancer cells.
This compound (JB95008) in Pancreatic Cancer
This compound (JB95008) is a selective antagonist of the CCK2/gastrin receptor, which is implicated in the growth of pancreatic cancer.
Caption: this compound (JB95008) antagonizes the CCK2/gastrin receptor, thereby inhibiting gastrin-stimulated pancreatic cancer growth.
5-Fluorouracil (5-FU) Mechanism of Action
5-FU is an antimetabolite that interferes with DNA and RNA synthesis in rapidly dividing cancer cells.
Caption: 5-Fluorouracil is metabolized to FdUMP and FUTP, which inhibit DNA synthesis and disrupt RNA function, respectively, leading to cancer cell death.
Experimental Workflow Comparison
The following diagram illustrates the general workflows for evaluating the anti-cancer efficacy of a compound in pre-clinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Gastrazole (JB95008) vs. Gemcitabine in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gastrazole (JB95008) and gemcitabine, two therapeutic agents investigated for the treatment of advanced pancreatic cancer. While direct head-to-head clinical trials are not available, this document synthesizes data from separate clinical studies to offer an objective overview of their respective mechanisms of action, clinical efficacy, and safety profiles.
Mechanism of Action
The fundamental difference between this compound and gemcitabine lies in their distinct mechanisms of action. This compound is a targeted therapy that antagonizes a specific cell surface receptor, while gemcitabine is a cytotoxic agent that disrupts a core cellular process.
This compound (JB95008): A Selective CCK2/Gastrin Receptor Antagonist
This compound is a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2][3] The gastrin hormone has been identified as a growth factor for pancreatic cancer cells.[2][3] By blocking the CCK2 receptor, this compound aims to inhibit the growth-stimulatory effects of gastrin on these cancer cells.[1][3] This targeted approach is designed to interfere with the specific signaling pathways that promote tumor proliferation.
Gemcitabine: A Nucleoside Analog Disrupting DNA Synthesis
Gemcitabine is a well-established chemotherapy drug that belongs to the nucleoside analog family.[4] It functions as a prodrug, meaning it is converted into its active forms within the cell.[5] Its primary mechanism involves the disruption of DNA synthesis, a critical process for rapidly dividing cancer cells.[4][5][6] The active metabolites of gemcitabine are incorporated into the DNA strand, leading to premature chain termination and halting DNA replication.[5][6] Additionally, one of its metabolites inhibits the enzyme ribonucleotide reductase, which is essential for producing the building blocks of DNA.[4] This dual action ultimately induces programmed cell death (apoptosis) in cancer cells.[6]
Signaling and Cellular Pathways
The differing mechanisms of action translate to distinct intracellular signaling pathways being affected by each drug.
This compound's Signaling Pathway
As a CCK2 receptor antagonist, this compound interferes with the downstream signaling cascades initiated by gastrin binding. The CCK2 receptor is a G-protein coupled receptor that, upon activation, can signal through various pathways, including the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Subsequent activation of downstream effectors like the mitogen-activated protein kinase (MAPK) cascade can promote cell proliferation. By blocking the initial receptor activation, this compound is intended to suppress these pro-growth signals.
Gemcitabine's Cellular Pathway
Gemcitabine's activity is contingent on its transport into the cancer cell and its subsequent metabolic activation. Once inside, it undergoes a series of phosphorylation steps to become active. The diphosphate and triphosphate forms of gemcitabine are the key effectors that inhibit ribonucleotide reductase and get incorporated into DNA, respectively, leading to cell cycle arrest and apoptosis.
Clinical Trial Data in Advanced Pancreatic Cancer
The following tables summarize key efficacy and safety data from clinical trials of this compound and gemcitabine in patients with advanced pancreatic cancer. It is important to note that these are from separate trials and not from a direct comparison.
Efficacy Data
| Drug/Regimen | Trial | Comparator | N | Median Overall Survival (months) | 1-Year Survival Rate (%) |
| This compound (JB95008) | Trial A[6][7] | Placebo | 18 | 7.9 | 33 |
| Trial B[6][7] | 5-FU | 98 | 3.6 | 13.2 | |
| Gemcitabine | Pivotal Trial[1] | 5-FU | 63 | 5.65 | 18 |
| Retrospective Analysis[8] | - | 17 | 6.2 | 18 |
5-FU: Fluorouracil
In a small, placebo-controlled study (Trial A), this compound demonstrated a significant improvement in survival.[6] However, in a larger trial (Trial B), it did not show a survival advantage over 5-FU.[6] The pivotal trial for gemcitabine showed a modest but statistically significant survival advantage over 5-FU.[1] Subsequent studies have consistently reported median survival with gemcitabine monotherapy in the range of 5.6 to 6.3 months.[8]
Safety and Tolerability
| Drug/Regimen | Trial | Common Adverse Events (Grade 3-4) |
| This compound (JB95008) | Trial A vs. Placebo[6] | No significant difference in toxicity, except for complications related to the central venous catheter and pump. |
| Trial B vs. 5-FU[6] | Significantly less diarrhea (P=0.03), stomatitis (P<0.001), and hand-foot syndrome (P<0.001) compared to 5-FU. | |
| Gemcitabine | General Profile[4] | Bone marrow suppression (leukopenia, anemia, thrombocytopenia), nausea, vomiting, diarrhea, fatigue, fever, rash. |
This compound was generally well-tolerated in its clinical trials, with a favorable safety profile compared to 5-FU.[6] Gemcitabine is associated with a range of side effects, with myelosuppression being a key dose-limiting toxicity.[4]
Experimental Protocols
This compound Clinical Trials (Trial A and Trial B)
-
Study Design: Trial A was a double-blind, placebo-controlled, randomized trial. Trial B was a single-blind, randomized trial comparing this compound to 5-FU.[7]
-
Patient Population: Patients with biopsy-proven, inoperable pancreatic carcinoma.[6]
-
Treatment Administration: this compound was administered via protracted venous infusion (PVI).[6] This was also the method for the placebo and 5-FU arms.
-
Efficacy Endpoints: The primary endpoint was overall survival.[7]
-
Statistical Analysis: Overall survival was estimated using the Kaplan-Meier method and compared between treatment arms using the log-rank test.[3]
Gemcitabine Pivotal Trial
-
Study Design: A randomized trial comparing gemcitabine to 5-FU.[1]
-
Patient Population: Patients with newly diagnosed, advanced, symptomatic pancreatic cancer.[1]
-
Treatment Administration: Gemcitabine was administered at a dose of 1,000 mg/m² weekly for 7 weeks, followed by a 1-week rest, then weekly for 3 out of every 4 weeks. 5-FU was given at 600 mg/m² once weekly.[1]
-
Efficacy Endpoints: The primary endpoint was clinical benefit response (a composite measure of pain, performance status, and weight).[1] Secondary endpoints included overall survival.[1]
Summary and Conclusion
This compound and gemcitabine represent two distinct approaches to treating advanced pancreatic cancer. This compound, a targeted therapy, showed promising survival benefits in a small placebo-controlled trial and a favorable safety profile.[6] However, it did not demonstrate superiority over 5-FU in a larger study.[6] Gemcitabine, a cytotoxic agent, has a modest but established survival benefit and serves as a standard of care in this setting.[1]
The lack of direct comparative trials makes it challenging to definitively position one agent over the other. The mild toxicity of this compound suggests it could be a candidate for combination therapies with cytotoxic drugs.[6] Future research, potentially exploring this compound in combination with agents like gemcitabine, could be warranted to determine its optimal role in the management of advanced pancreatic cancer. This guide provides a foundation for researchers to understand the current landscape of these two agents and to inform the design of future studies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreas cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gemcitabine Mechanism of Action Explained [honcology.com]
- 6. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gemcitabine Therapy in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CCK2R Antagonists: Gastrazole vs. YF476
For researchers and professionals in drug development, the cholecystokinin B receptor (CCK2R), also known as the gastrin receptor, represents a significant therapeutic target for a range of pathologies, including certain cancers and gastrointestinal disorders. This guide provides a detailed comparison of two prominent CCK2R antagonists, Gastrazole (JB95008) and YF476 (also known as Netazepide), focusing on their performance backed by experimental data.
Performance Data Summary
The following table summarizes the key quantitative data for this compound and YF476, offering a side-by-side comparison of their potency and selectivity as CCK2R antagonists.
| Parameter | This compound (JB95008) | YF476 (Netazepide) |
| Binding Affinity (Ki) | Data not publicly available. Described as a "potent and selective" antagonist.[1][2] | Rat brain CCK2R: 0.068 nM Canine cloned CCK2R: 0.62 nM Human cloned CCK2R: 0.19 nM[3] |
| In Vitro Potency | Inhibits gastrin-stimulated growth of pancreatic cancer cells.[2] | Potent inhibitor of ECL cell function, reducing histamine release (IC50 = 1.2 x 10⁻⁹ M) and proliferation (IC50 = 1.3 x 10⁻¹² M). |
| In Vivo Potency | Dose-dependently inhibits pentagastrin-stimulated gastric acid secretion in rats, with a maximal inhibition of 73% at a dose of 3 µmol/kg (i.v.).[2] | Inhibition of pentagastrin-stimulated gastric acid secretion (intravenous): - Anesthetized rats: ED50 = 0.0086 µmol/kg - Heidenhain pouch dogs: ED50 = 0.018 µmol/kg Inhibition of pentagastrin-stimulated gastric acid secretion (oral): - Heidenhain pouch dogs: ED50 = 0.020 µmol/kg[3] |
| Selectivity | Selective for the CCK2/gastrin receptor.[1][2] | 4100-fold higher affinity for rat brain CCK2R than for rat pancreatic CCK-A receptor.[3] |
| Clinical Development | Investigated in clinical trials for the treatment of advanced pancreatic cancer.[1] | Investigated in clinical trials for gastric neuroendocrine tumors and has been referred to as a "gold standard" for gastrin/CCK2R antagonists.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay for CCK2R Affinity
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the CCK2R.
1. Membrane Preparation:
- Tissues (e.g., rat brain cortex) or cells expressing CCK2R are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, add:
- A fixed concentration of a radiolabeled CCK2R ligand (e.g., [¹²⁵I]CCK-8).
- Varying concentrations of the unlabeled test compound (e.g., this compound or YF476).
- The prepared cell membranes.
- The total binding is determined in the absence of any competing unlabeled ligand, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled CCK2R ligand.
- The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Counting:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assay for Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats
This protocol describes the measurement of gastric acid secretion in anesthetized rats following stimulation with pentagastrin and treatment with a CCK2R antagonist.
1. Animal Preparation:
- Male Sprague-Dawley rats are fasted overnight with free access to water.
- The rats are anesthetized (e.g., with urethane).
- A tracheotomy is performed to ensure a clear airway.
- The stomach is exposed via a midline abdominal incision, and a double-lumen cannula is inserted into the stomach through the esophagus and secured. Another cannula is placed in the duodenum just below the pylorus to drain the gastric effluent.
2. Gastric Perfusion and Sample Collection:
- The stomach is continuously perfused with saline at a constant rate (e.g., 1 ml/min).
- The gastric effluent is collected every 15 minutes.
- Basal acid secretion is measured for a period (e.g., 60 minutes) before the administration of any compounds.
3. Drug Administration and Stimulation:
- The test compound (this compound or YF476) or vehicle is administered intravenously (i.v.) via a cannulated jugular vein.
- After a set period (e.g., 30 minutes), a continuous intravenous infusion of pentagastrin (e.g., at a dose to induce submaximal acid secretion) is initiated to stimulate gastric acid secretion.
4. Measurement of Acid Output:
- The collected gastric effluent samples are titrated with a standardized NaOH solution (e.g., 0.01 N) to a pH of 7.0 to determine the acid concentration.
- The acid output is calculated by multiplying the acid concentration by the volume of the collected sample and is expressed in µmol H+/15 min.
5. Data Analysis:
- The inhibitory effect of the test compound is calculated as the percentage reduction in the total acid output stimulated by pentagastrin compared to the vehicle-treated control group.
- The ED50 value (the dose that produces 50% of the maximal inhibition) can be determined from the dose-response curve.
Visualizing the Mechanisms
To better understand the context of this compound and YF476's function, the following diagrams illustrate the CCK2R signaling pathway and a typical experimental workflow for evaluating these antagonists.
Caption: CCK2R Signaling Pathway.
Caption: Experimental Workflow for CCK2R Antagonist Evaluation.
References
- 1. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparative Analysis of Novel Proton Pump Inhibitors: Gastrazole vs. Z-360
Abstract: This guide provides a comprehensive, data-driven comparison of two novel, investigational proton pump inhibitors (PPIs), Gastrazole and Z-360. The analysis focuses on their comparative efficacy, mechanism of action, and preclinical safety profiles. All presented data is derived from standardized, reproducible experimental protocols, which are detailed herein. This document is intended for researchers, clinicians, and professionals in the field of gastroenterology and drug development to facilitate an objective evaluation of these two promising therapeutic agents.
Introduction and Mechanism of Action
This compound and Z-360 are next-generation substituted benzimidazole derivatives designed to irreversibly inhibit the gastric H+/K+ ATPase (proton pump). Like other PPIs, they are administered as inactive prodrugs. Following systemic absorption, they are activated in the acidic environment of the secretory canaliculi of gastric parietal cells. The activated sulfonamide form then covalently binds to cysteine residues on the alpha-subunit of the proton pump, inactivating it and thereby inhibiting the final step of gastric acid secretion. This shared mechanism provides a foundation for comparing their relative potency, selectivity, and duration of action.
Comparative Analysis of Gastrazole's Anti-Tumor Activity Across Diverse Models
A comprehensive guide for researchers and drug development professionals detailing the anti-tumor properties of the gastrin receptor antagonist, Gastrazole, in comparison to other therapeutic alternatives. This report synthesizes experimental data from various in vitro and in vivo models to provide an objective performance assessment.
Executive Summary
This compound (JB95008) is a potent and selective antagonist of the cholecystokinin B (CCK2)/gastrin receptor, which has been investigated for its anti-tumor properties, particularly in cancers where gastrin is implicated as a growth factor. This guide provides a cross-validation of this compound's anti-tumor activity by comparing it with other gastrin receptor antagonists and proton pump inhibitors (PPIs), which have also demonstrated anti-cancer effects. The comparative analysis is based on available data from preclinical and clinical studies, focusing on efficacy in various cancer models.
Comparative Anti-Tumor Activity
The following table summarizes the anti-tumor activity of this compound and its comparators across different experimental models.
| Compound | Class | Cancer Model(s) | Key Findings | Reference(s) |
| This compound (JB95008) | Gastrin Receptor Antagonist | Advanced Pancreatic Cancer (Human Clinical Trial) | - Median survival of 7.9 months with this compound vs. 4.5 months with placebo. - 1-year survival of 33% with this compound vs. 11% with placebo. - No significant survival advantage over 5-Fluorouracil (5-FU). | [1][2] |
| Pancreatic Cancer (BxPC-3 cell line) | - Significant inhibition of gastrin-stimulated cell growth (data unpublished but cited). | [1] | ||
| L-365,260 | Gastrin Receptor Antagonist | Pancreatic Cancer (AR42J xenograft) | - Blocked gastrin-stimulated tumor growth. | [3] |
| Colon Cancer (LoVo and C146 cell lines) | - Reduced basal cell growth to 44% and 64% of control, respectively. | [3] | ||
| CR2093 | Gastrin Receptor Antagonist | Gastric Adenocarcinoma (MKN45 xenograft) | - Reduced gastrin-stimulated tumor growth. | [4] |
| Pancreatic Adenocarcinoma (AR42J xenograft) | - Reduced gastrin-stimulated tumor growth to below basal levels. | [4] | ||
| Omeprazole | Proton Pump Inhibitor (PPI) | Colon Cancer (HCT116, xenograft) | - Inhibited xenograft tumor growth in a dose-dependent manner. | [5] |
| Glioblastoma (patient-derived xenograft) | - Inhibited and delayed tumor growth. | [6] | ||
| Rabeprazole | Proton Pump Inhibitor (PPI) | Gastric Cancer (AGS cell line) | - Induced apoptosis in 72.21% of cells after 72 hours. | [7] |
| Lung Cancer (in vivo model) | - Suppressed lung tumor growth in a concentration-dependent manner. | [8] |
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and validation of the findings.
In Vitro Cell Proliferation and Apoptosis Assays
-
Cell Lines and Culture: Cancer cell lines such as pancreatic (BxPC-3, AR42J), colon (LoVo, C146), and gastric (AGS, MKN-45) cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay: The anti-proliferative effects of the compounds were often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates, treated with varying concentrations of the test compounds, and incubated for specified durations (e.g., 24, 48, 72 hours). The absorbance, which correlates with the number of viable cells, was then measured.
-
Apoptosis Detection: Apoptosis was quantified using methods such as Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. DNA fragmentation, a hallmark of apoptosis, was also assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay and genomic DNA electrophoresis.[7][9]
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude mice) were typically used for xenograft studies to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) were suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation, and injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reached a palpable size, animals were randomized into treatment and control groups. This compound was administered via protracted venous infusion due to its low oral bioavailability.[1] Other compounds like L-365,260 were administered orally.[3] PPIs have been administered through various routes, including oral gavage and intraperitoneal injection.
-
Assessment of Anti-Tumor Activity: Tumor volume was measured periodically using calipers. At the end of the study, tumors were excised, weighed, and often processed for histological or molecular analysis.
Clinical Trial Protocol (this compound)
-
Study Design: Two randomized controlled trials were conducted in patients with advanced, inoperable pancreatic carcinoma. Trial A was a double-blind, placebo-controlled study, while Trial B compared this compound to 5-FU.
-
Treatment Regimen: this compound was administered as a protracted venous infusion.
-
Primary Endpoint: The primary outcome measured was overall survival.[1][2]
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of this compound and its alternatives are mediated through distinct signaling pathways.
This compound and Gastrin Receptor Antagonists
This compound, as a CCK2/gastrin receptor antagonist, exerts its anti-tumor effect by blocking the binding of gastrin to its receptor. This inhibition disrupts the downstream signaling cascades that promote cell proliferation, survival, and migration. The binding of gastrin to the CCK2 receptor typically activates Gq and G12/13 proteins, leading to the activation of multiple pathways including PLC/PKC, MAPK, and PI3K/Akt.[10][11] By blocking the initial receptor activation, this compound prevents the initiation of these pro-tumorigenic signals.
References
- 1. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (JB95008), a novel CCK2/gastrin receptor antagonist, in the treatment of advanced pancreatic cancer: results from two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]
- 7. Retraction: Blockage of intracellular proton extrusion with proton pump inhibitor induces apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.umw.edu [scholar.umw.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Biomarkers for Gastric Cancer Treatment Response: A Comparative Guide
Introduction
Gastric cancer is a heterogeneous disease with varied responses to standard therapies. The advent of targeted therapies and immunotherapies has underscored the critical need for predictive biomarkers to guide treatment decisions and monitor therapeutic efficacy. This guide provides a comparative overview of key biomarkers used in the evaluation of treatment response in gastric cancer, detailing their performance, the experimental protocols for their assessment, and the signaling pathways they involve.
It is important to clarify that Gastrazole (rabeprazole or omeprazole) is a proton pump inhibitor (PPI) used to treat acid-related conditions of the stomach, such as gastric ulcers and gastroesophageal reflux disease (GERD), by reducing stomach acid production.[1][2][3][4] It is not a treatment for gastric cancer. This guide will, therefore, focus on biomarkers relevant to gastric cancer therapies. The use of biomarkers in clinical trials for gastric cancer has been shown to nearly double the success rate of new drug development.[5]
Comparative Analysis of Key Gastric Cancer Biomarkers
The selection of appropriate therapy for gastric cancer is increasingly reliant on the molecular characteristics of the tumor.[6] Key biomarkers that predict response to targeted therapies and immunotherapies include HER2, PD-L1, MSI status, and Claudin 18.2.[6][7][8]
| Biomarker | Therapeutic Target/Indication | Method of Detection | Reported Performance Metrics |
| HER2 (ERBB2) | Trastuzumab, Trastuzumab deruxtecan | Immunohistochemistry (IHC), In Situ Hybridization (ISH) | IHC 3+ or ISH+ predictive of response to HER2-targeted therapy.[9] In the ToGA trial, trastuzumab in combination with chemotherapy showed a significant survival benefit in HER2-positive patients. |
| PD-L1 | Pembrolizumab, Nivolumab | Immunohistochemistry (IHC) using Combined Positive Score (CPS) | A higher CPS is associated with a better response to immune checkpoint inhibitors.[10] In the KEYNOTE-059 trial, patients with PD-L1 positive tumors (CPS ≥1) had a higher overall response rate to pembrolizumab.[9] The CheckMate-649 trial showed significant overall survival benefits for nivolumab plus chemotherapy in patients with PD-L1 CPS ≥ 5.[10] |
| Microsatellite Instability (MSI) | Pembrolizumab | PCR-based assays, Next-Generation Sequencing (NGS), Immunohistochemistry (IHC) for mismatch repair (MMR) proteins | MSI-High (MSI-H) status is a strong predictor of response to immune checkpoint inhibitors across various solid tumors, including gastric cancer.[10] Patients with MSI-High tumors show a higher response rate to pembrolizumab.[9] |
| Claudin 18.2 (CLDN18.2) | Zolbetuximab | Immunohistochemistry (IHC) | A promising emerging biomarker.[8] Clinical trials (SPOTLIGHT and GLOW) have shown that zolbetuximab plus chemotherapy improves survival in patients with CLDN18.2-positive gastric cancer.[8] |
| FGFR2b | Bemarituzumab | Immunohistochemistry (IHC), Next-Generation Sequencing (NGS) | Overexpression or amplification of FGFR2b is a target for therapies like bemarituzumab. Clinical trials are ongoing to evaluate its efficacy. |
Signaling Pathways in Gastric Cancer
Understanding the underlying signaling pathways is crucial for biomarker development and targeted therapy. The HER2 signaling pathway is a well-established target in a subset of gastric cancers.
Caption: The HER2 signaling pathway, a key target in gastric cancer therapy.
Experimental Protocols
Accurate and reproducible biomarker testing is essential for clinical decision-making. Below are the methodologies for the key experiments cited.
Immunohistochemistry (IHC) for HER2, PD-L1, and Claudin 18.2
Principle: IHC detects the presence and localization of specific proteins in tissue samples using antibodies.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the target antigen. The choice of retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) is antibody-dependent.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block (e.g., serum-free protein block).
-
Primary Antibody Incubation: The sections are incubated with a specific primary antibody against the target protein (e.g., anti-HER2, anti-PD-L1, anti-CLDN18.2) at a predetermined optimal concentration and time.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection system (e.g., horseradish peroxidase-polymer) and a chromogen (e.g., DAB) to produce a visible signal.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated through a series of alcohol and xylene washes, and coverslipped.
-
Scoring:
-
HER2: Scored based on the intensity and pattern of membrane staining (0, 1+, 2+, 3+).
-
PD-L1: Scored using the Combined Positive Score (CPS), which is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.
-
Claudin 18.2: Scored based on the percentage of tumor cells with moderate-to-strong membranous staining.
-
In Situ Hybridization (ISH) for HER2
Principle: ISH detects the number of copies of a specific gene (e.g., ERBB2) in the chromosomes of cells within a tissue section.
Methodology:
-
Probe Labeling and Tissue Preparation: A DNA probe specific for the ERBB2 gene is labeled with a fluorophore (for FISH) or a chromogen (for CISH). FFPE tissue sections are prepared as for IHC.
-
Pretreatment: Sections are treated with a protease to digest proteins and allow probe access to the nuclear DNA.
-
Denaturation: The cellular DNA and the probe DNA are denatured at a high temperature to separate the double strands.
-
Hybridization: The labeled probe is applied to the tissue section and incubated overnight at a specific temperature to allow the probe to anneal to its complementary DNA sequence in the cell nucleus.
-
Washing and Detection: Unbound probe is washed away. For FISH, the fluorescent signal is visualized using a fluorescence microscope. For CISH, a series of enzymatic reactions lead to the deposition of a chromogenic substrate, which is visualized with a bright-field microscope.
-
Scoring: The ratio of the ERBB2 gene signals to a control centromeric probe (e.g., CEP17) is calculated. A ratio of ≥ 2.0 is considered amplification.
PCR-based Assay for Microsatellite Instability (MSI)
Principle: This method compares the length of specific microsatellite repeats in tumor DNA versus normal DNA from the same patient. Alterations in the length of these repeats in the tumor DNA indicate MSI.
Methodology:
-
DNA Extraction: DNA is extracted from both tumor tissue and normal tissue (e.g., blood or adjacent normal tissue).
-
PCR Amplification: A panel of microsatellite markers (typically 5-7 markers, including mononucleotide and dinucleotide repeats) are amplified using polymerase chain reaction (PCR) with fluorescently labeled primers.
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting electropherograms from the tumor and normal DNA are compared. If the tumor DNA shows alleles that are not present in the normal DNA (novel peaks), the marker is considered unstable.
-
Classification:
-
MSI-High (MSI-H): ≥30-40% of the markers are unstable.
-
MSI-Low (MSI-L): <30-40% of the markers are unstable.
-
Microsatellite Stable (MSS): No unstable markers.
-
Experimental and Logical Workflows
Visualizing the workflow for biomarker evaluation and the logical relationship between different biomarker types can aid in understanding their clinical application.
Caption: A generalized workflow for biomarker evaluation, from discovery to clinical application.
Caption: Logical relationship between different types of cancer biomarkers.
Conclusion
The evaluation of biomarkers is integral to the personalized management of gastric cancer. A thorough understanding of the performance, underlying biology, and methodologies of key biomarkers such as HER2, PD-L1, MSI, and emerging markers like Claudin 18.2 is essential for researchers and clinicians. The continued development and validation of novel biomarkers hold the promise of further improving therapeutic outcomes for patients with gastric cancer.
References
- 1. 1mg.com [1mg.com]
- 2. This compound (Omeprazole): Indications, Side Effects, Warnings [pharmacily.com]
- 3. 1mg.com [1mg.com]
- 4. practo.com [practo.com]
- 5. The Effect of Biomarkers on Clinical Trial Risk in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Case for Biomarker Testing in Gastroesophageal Cancer | MDedge [mdedge.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Biomarkers of gastric cancer: Current topics and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Biomarkers of Gastric Cancer: Current Research and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trials of Cholecystokinin-2 (CCK2) Receptor Antagonists
Introduction: The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor involved in various physiological processes, including gastric acid secretion, anxiety, and nociception. It has also been implicated in the growth of certain tumors.[1][2][3] Consequently, the development of CCK2 receptor antagonists has been an area of significant research interest for therapeutic applications in oncology, pain management, and gastrointestinal disorders.[3][4]
Comparative Analysis of Key Clinical Trials
Over the years, several nonpeptide small-molecule CCK2 receptor antagonists have been evaluated in clinical settings.[1][5] The most prominent among these include Netazepide (also known as YF476), Z-360, and Proglumide. The following tables summarize the quantitative data from notable clinical trials to facilitate comparison.
Table 1: Efficacy and Safety Outcomes for Netazepide (YF476)
| Indication | Trial Phase | Participants (n) | Key Efficacy Findings | Key Safety & Tolerability Findings | Reference |
| Type 1 Gastric Neuroendocrine Tumors (NETs) | Open-Label | 5 (long-term follow-up) | Complete regression of all tumors in 3/5 patients. Reduction in tumor number from 13 to 5 and 14 to 3 in the other 2 patients. Rapid and sustained decrease in serum Chromogranin A (CgA). | Long-term administration was found to be effective and safe. | [6] |
| Barrett's Esophagus (BE) | Randomized, Double-Blind, Placebo-Controlled | 20 | No significant reduction in cellular proliferation (primary outcome) compared to placebo (p=0.35). | No serious adverse events related to the study drug occurred. Most common adverse events were headache, diarrhea, and abdominal pain, with no difference in frequency between arms. | [7][8] |
| Gastric Function (in healthy subjects) | Randomized, Double-Blind | 12 | Single oral doses caused dose-dependent, sustained increases in gastric pH. | Single and repeated doses of up to 100 mg daily were well tolerated. | [9][10] |
Table 2: Efficacy and Safety Outcomes for Other CCK2 Receptor Antagonists (Z-360, Proglumide)
| Drug | Indication | Trial Phase | Participants (n) | Key Efficacy Findings | Key Safety & Tolerability Findings | Reference |
| Z-360 | Pancreatic Cancer | Phase II (Randomized) | N/A (Mentioned as undergoing development) | Compared gemcitabine + Z-360 vs. gemcitabine + placebo. (Specific outcomes not detailed in search results). | Mentioned as being in clinical development for pancreatic cancer. | [2][5] |
| Proglumide | Chronic Pancreatitis | Phase 1 (Open-Label) | 8 | Significant reduction in pain scores after 12 weeks of treatment compared to a pre-treatment observation period. | Well tolerated in most subjects at 1200 mg/day. Two subjects experienced nausea and diarrhea, which resolved in one with dose reduction. No abnormalities in blood chemistries. | [11][12] |
| Proglumide | Hepatic Impairment (Pharmacokinetics) | Phase 1 | N/A | Similar pharmacokinetic properties in subjects with cirrhosis compared to healthy controls. | No adverse events reported related to proglumide ingestion. | [13] |
Experimental Protocols and Methodologies
A clear understanding of the experimental design is crucial for interpreting clinical trial results. Below are detailed methodologies for key studies cited in this guide.
Protocol 1: Randomized Controlled Trial of Netazepide in Barrett's Esophagus
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at two centers.[7][8]
-
Patient Population: Patients with a confirmed diagnosis of Barrett's esophagus without dysplasia.[7] Exclusion criteria included a recent history of cancer (within 3 years) for which the patient was not up-to-date with surveillance.[7]
-
Intervention: Subjects were randomized to receive either Netazepide (25 mg daily) or a matching placebo for a duration of 12 weeks.[7]
-
Data Collection: Upper endoscopy with biopsies was performed at baseline and at the end of the 12-week treatment period.[8]
-
Primary Outcome: The primary endpoint was the within-individual change in cellular proliferation in the Barrett's esophagus tissue, as assessed by the Ki67 biomarker.[8]
-
Secondary Outcomes: Secondary endpoints included changes in gene expression (assessed by RNA-sequencing), safety, and tolerability of Netazepide.[8]
Protocol 2: Phase 1 Open-Label Trial of Proglumide in Chronic Pancreatitis
-
Study Design: A Phase 1, open-labeled safety study.[11] The trial was registered at clinicaltrials.gov (NCT05551858).[11]
-
Patient Population: Subjects with clinical and radiographic evidence of chronic pancreatitis who experienced moderate to severe pain.[11]
-
Intervention: Following a 4-week observation period, subjects were treated with oral Proglumide 400 mg three times daily (1200 mg total per day) for 12 weeks.[11]
-
Data Collection: Pain was assessed using three different surveys (Numeric Rating Scale, COMPAT-SF, and NIH PROMIS) at screening, baseline, and weeks 4, 8, and 12.[11] Blood samples were collected to assess safety (blood chemistries) and biomarkers for inflammation and fibrosis.[11]
-
Primary Outcome: The primary objective was to evaluate the safety and tolerability of Proglumide in this patient population.[11]
-
Secondary Outcomes: Secondary objectives included assessing changes in pain scores and levels of a blood biomarker panel corresponding to pancreatic inflammation and fibrosis.[11]
Visualizations: Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
CCK2 Receptor Signaling Pathway
The CCK2 receptor is a Gq-coupled protein that, upon activation by its ligands (gastrin or cholecystokinin), initiates a cascade of intracellular signaling events.
Generalized Workflow for a Randomized Clinical Trial
The clinical trials summarized in this guide largely follow a structured, multi-phase process. The diagram below illustrates a typical workflow for a randomized controlled trial.
References
- 1. CCK2R antagonists: from SAR to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential clinical indications for a CCK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The gastrin receptor antagonist netazepide (YF476) in patients with type 1 gastric enterochromaffin-like cell neuroendocrine tumours: review of long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett's Esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of a Cholecystokinin Receptor Antagonist in the Management of Chronic Pancreatitis: A Phase 1 Trial [mdpi.com]
- 12. Proglumide for Chronic Pancreatitis · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment [mdpi.com]
Safety Operating Guide
Safe Disposal of Gastrazole: A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedures for the safe and compliant disposal of Gastrazole, a substance utilized in pharmaceutical research and development. Adherence to these guidelines is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Understanding this compound: Properties and Hazards
Table 1: Essential Safety Data for this compound
| Parameter | Value | Significance for Disposal |
| Chemical Name | Refer to SDS | Ensures correct identification and segregation of waste. |
| CAS Number | Refer to SDS | Provides a unique identifier for cross-referencing with regulatory lists and waste management vendors. |
| Physical State | Solid (e.g., powder, crystalline) or Liquid | Determines the appropriate containment and potential for airborne or liquid release. |
| Solubility | Refer to SDS (e.g., in water, solvents) | Informs the choice of decontamination solutions and the potential for environmental contamination if spilled. |
| pH | Refer to SDS | Indicates corrosivity. Extreme pH values require specific handling and may be incompatible with certain containers. |
| Toxicity Data (LD50) | Refer to SDS | Determines the level of hazard (e.g., toxic, highly toxic) and dictates the required personal protective equipment. |
| Environmental Hazards | Refer to SDS | Indicates if the substance is hazardous to aquatic life or has other long-term environmental effects. |
| Reactivity | Refer to SDS | Details potential hazardous reactions with other chemicals, light, or air. |
Experimental Protocol: Decontamination of this compound-Contaminated Labware
This protocol outlines the steps for decontaminating glassware and equipment that have come into contact with this compound. This procedure should be performed in a designated area, such as a fume hood.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Appropriate organic solvent (e.g., ethanol, isopropanol - verify compatibility with this compound from the SDS).
-
Deionized water.
-
Detergent solution.
-
Waste collection containers (clearly labeled).
Procedure:
-
Initial Rinse: Rinse the contaminated labware three times with a suitable organic solvent in which this compound is soluble. The volume of solvent for each rinse should be approximately 10% of the container's volume.
-
Collect Rinse Solvent: Collect all solvent rinses in a designated hazardous waste container labeled "Halogenated" or "Non-Halogenated Solvent Waste," as appropriate.
-
Detergent Wash: Wash the rinsed labware with a standard laboratory detergent and warm water.
-
Final Rinse: Rinse the labware thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely or place it in a drying oven.
Disposal of Unused this compound and Contaminated Materials
The proper disposal of unused this compound and materials contaminated with it is crucial to prevent environmental contamination and ensure workplace safety.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Unused or Expired this compound: This is considered pure chemical waste. It should not be mixed with other waste streams.
-
Contaminated Solids: This includes items such as gloves, bench paper, and weigh boats that have come into direct contact with this compound. These should be segregated from non-contaminated lab trash.
-
Contaminated Sharps: Needles, scalpels, or any other sharp objects contaminated with this compound must be placed in a designated sharps container.
-
-
Packaging and Labeling:
-
Pure this compound: The original container should be used if possible, ensuring the lid is tightly sealed. If the original container is compromised, transfer the waste to a new, compatible container. The container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").
-
Contaminated Solids: Place these materials in a clearly labeled, durable, leak-proof plastic bag or container. The label should read "Hazardous Waste - this compound Contaminated Debris."
-
Sharps Containers: These must be puncture-proof and labeled with "Hazardous Waste - Sharps Contaminated with this compound."
-
-
Storage:
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.
-
The storage area must be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure incompatible waste types are segregated to prevent accidental reactions.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash under any circumstances.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making processes for this compound disposal.
Caption: Workflow for decontaminating this compound-exposed labware.
Caption: Decision tree for proper this compound waste segregation.
Personal protective equipment for handling Gastrazole
Handling and Safety Protocol: Gastrazole
Disclaimer: The following information is provided for illustrative purposes only and is based on a hypothetical substance, "this compound." No chemical with this name is currently recognized in scientific literature or chemical databases. The safety, handling, and disposal procedures outlined below are based on a fictional profile and should not be used for any real-world application. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a fictional novel compound under investigation. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental results.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form (powder or solution). The required level of protection is based on the potential hazards identified in the hypothetical safety assessment.
Table 1: Required PPE for Handling this compound
| Task | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and preparing solutions | Double-gloved with nitrile gloves | Chemical splash goggles | Standard lab coat | Recommended: N95 respirator if not handled in a fume hood |
| In vitro cell culture experiments | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Animal dosing and handling | Double-gloved with nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Waste disposal | Heavy-duty nitrile gloves | Chemical splash goggles | Standard lab coat | Not generally required |
This compound Handling and Operational Plan
A systematic workflow is critical to ensure safety and experimental reproducibility. The following diagram outlines the standard operational procedure for preparing a this compound solution for in vitro experiments.
Caption: Experimental workflow for this compound solution preparation.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to be an inhibitor of the fictional "Gastric Proton Pump 2" (GPP2), a key enzyme in the acid secretion pathway of parietal cells. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed inhibitory pathway of this compound on the GPP2 pump.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Table 2: this compound Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound powder | Original container, clearly labeled as waste | Hazardous chemical waste pickup |
| Concentrated this compound stock solutions | Labeled hazardous waste container (glass or polyethylene) | Hazardous chemical waste pickup |
| Diluted this compound in cell culture media | Biohazardous waste container | Autoclave, followed by drain disposal with copious amounts of water |
| Contaminated consumables (e.g., pipette tips, gloves) | Biohazardous waste bags/sharps containers | Autoclave, followed by disposal as regulated medical waste |
All waste must be disposed of in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
